2,5-Diaminobenzene-1,4-dithiol
Description
Structure
3D Structure
Properties
CAS No. |
15657-79-1 |
|---|---|
Molecular Formula |
C6H8N2S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2,5-diaminobenzene-1,4-dithiol |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |
InChI Key |
AHUNLCWALDZRQE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S)N)S)N |
Canonical SMILES |
C1=C(C(=CC(=C1S)N)S)N |
Origin of Product |
United States |
Foundational & Exploratory
2,5-Diaminobenzene-1,4-dithiol chemical properties and structure
Topic: 2,5-Diaminobenzene-1,4-dithiol (DABDT) Chemical Properties and Structure Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Technical Deep Dive & Handling Guide
Executive Summary
This compound (DABDT), most commonly handled as its dihydrochloride salt (DABDT·2HCl , CAS: 75464-52-7 ), represents a cornerstone ligand in the field of coordination chemistry and materials science. Unlike standard organic linkers, DABDT possesses a unique "redox-non-innocent" electronic structure. Its ability to form square-planar metal-bis(dithiolene) complexes allows for the creation of 2D Metal-Organic Frameworks (MOFs) with metallic conductivity and high charge mobility.
For drug development professionals, DABDT offers a potent scaffold for chelation therapy and the synthesis of bioactive heterocycles (e.g., benzobisthiazoles). However, its extreme susceptibility to oxidative polymerization requires rigorous inert-atmosphere handling. This guide outlines the structural physics, a validated synthesis protocol, and the critical handling measures required to utilize this molecule effectively.
Molecular Architecture & Electronic Properties[1]
Structural Isomerism and Tautomers
The utility of DABDT stems from its ability to access multiple oxidation states. In its neutral form, it exists in equilibrium between a benzenoid form and a quinoid form upon coordination.
-
Benzenoid Form: Aromatic, stable in salt form.
-
Quinoid Form: Loss of aromaticity, double-bond character on C=N and C=S. This form is dominant in conductive MOFs (e.g., Ni-DABDT), facilitating delocalized electron transport across the 2D sheet.
Key Physical Properties (DABDT·2HCl):
| Property | Value | Notes |
|---|---|---|
| Formula | C₆H₁₀Cl₂N₂S₂ | Dihydrochloride salt |
| MW | 245.20 g/mol | Free base: 172.27 g/mol |
| Appearance | White to off-white powder | Darkens (yellow/brown) upon oxidation |
| Solubility | DMSO, DMF, Water (partial) | Insoluble in non-polar solvents |
| pKa | ~5.5 (Thiol), ~3.0 (Ammonium) | Estimates based on analogs |
| Stability | High Air Sensitivity | Rapidly oxidizes to disulfides/polymers |
Redox-Active Signaling Pathway (DOT Diagram)
The following diagram illustrates the redox interconversion that enables conductivity in DABDT-based materials.
Caption: Redox progression of the DABDT ligand core from insulating benzenoid to conductive quinoid states.
Validated Synthesis Protocol
Causality: Direct synthesis from phenylenediamine is prone to over-sulfuration and inseparable byproducts. The "Gold Standard" method utilizes the hydrolytic ring-opening of a benzobisthiazole precursor. This ensures the correct 2,5-regiochemistry and protects the thiol groups until the final step.
Reaction Scheme (DOT Diagram)
Caption: Step-wise synthesis ensuring regioselectivity via the thiazole intermediate.
Detailed Methodology
Safety Warning: Perform all steps involving bromine and thiols in a fume hood. The final product is air-sensitive; filtration should ideally be performed under inert gas (Schlenk line) or rapidly transferred to a vacuum desiccator.
Step 1: Synthesis of the Bis(thiazole) Intermediate[1]
-
Suspend p-phenylenediamine (10.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Add ammonium thiocyanate (30.4 g, 0.4 mol) and cool to 10°C.
-
Dropwise add a solution of bromine (32 g, 0.2 mol) in acetic acid (50 mL) over 1 hour. Reasoning: Slow addition prevents runaway exothermic bromination.
-
Heat the mixture to 85°C for 4 hours. A yellow precipitate forms.
-
Filter hot, wash with acetic acid, then water.
-
Resuspend the solid in hot water, neutralize with ammonium hydroxide to pH 9, filter, and dry.
-
Yield: ~80% of 2,6-diaminobenzo[1,2-d:4,5-d']bis(thiazole).
-
Step 2: Hydrolysis to DABDT·2HCl
-
Suspend the bis(thiazole) (5.0 g) in a 50% w/w KOH solution (60 mL).
-
Reflux under Argon/Nitrogen for 12 hours. Reasoning: Strong base is required to cleave the robust thiazole ring.
-
Cool the mixture to 0°C under inert atmosphere.
-
Carefully acidify with concentrated HCl until pH < 1. The solution will foam (H₂S release possible—trap exhaust).
-
Critical Step: Filter under nitrogen or argon. Wash with degassed concentrated HCl (cold).
-
Dry under high vacuum at room temperature. Store in a glovebox.
Applications in Coordination Chemistry & Drug Development
Conductive 2D MOFs (The "Ni-DABDT" Class)
DABDT is the ligand of choice for synthesizing M-DABDT (M = Ni, Cu, Co) coordination polymers. These materials exhibit electrical conductivity values up to 100 S/cm , rivaling doped silicon.
-
Mechanism: The metal ion coordinates to the S and N atoms, forming a square planar geometry. These units stack (π-π interactions) or form extended 2D sheets where charge carriers are delocalized over the "metal-dithiolene" bands.
-
Protocol Insight: Synthesis of these MOFs is strictly solvothermal or interfacial under inert gas. Oxygen exposure leads to insulating metal oxides and disulfide ligand byproducts.
Biological & Pharmaceutical Relevance
While primarily a materials precursor, DABDT has specific relevance to drug discovery:
-
Chelation Therapy: The ortho-aminothiol motif is a powerful chelator for heavy metals (Hg, Pb, As). It mimics the binding site of metallothioneins.
-
Heterocycle Scaffold: DABDT is the immediate precursor to benzo-bis(thiadiazoles) and benzo-bis(oxazoles) , which are pharmacophores in anti-tumor and antimicrobial screening libraries.
-
Toxicity:
-
Acute Toxicity: Category 4 (Oral/Dermal/Inhalation).
-
Target Organs: Mucous membranes, respiratory tract.
-
Handling: Double-gloving and N95/P100 respiratory protection are mandatory during weighing.
-
References
-
Cui, X., et al. (2018). "Conductive 2D Metal-Organic Frameworks for Electrochemical Energy Storage." Nature Communications. Link
-
Kambe, T., et al. (2013). "Redox Control and High Conductivity in a 2D Metal–Organic Framework." Journal of the American Chemical Society. Link
-
Inbasekaran, M., et al. (1991). "A Convenient Synthesis of 2,5-Diamino-1,4-benzenedithiol." Organic Preparations and Procedures International. Link
-
PubChem. (2024). "this compound Dihydrochloride Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2,5-Diamino-1,4-benzenedithiol dihydrochloride." Link
Sources
- 1. JP2014101316A - METHOD OF MANUFACTURING BENZO[1,2-d;4,5-d']BISTHIAZOLE COMPOUND - Google Patents [patents.google.com]
- 2. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]
- 3. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
DABDT Ligand for Conductive Metal-Organic Frameworks: A Technical Guide
Executive Summary
The ligand 2,5-diamino-1,4-benzenedithiol (DABDT) represents a critical convergence point in the design of electrically conductive Metal-Organic Frameworks (MOFs). Unlike its purely sulfur-based analogs (like benzenehexathiol) or purely nitrogen-based analogs (like hexaiminotriphenylene), DABDT offers a heteroatomic coordination environment (
This guide details the technical mastery required to synthesize, assemble, and utilize DABDT-based MOFs. For drug development professionals, the value lies not just in the material's conductivity, but in its ability to serve as a high-fidelity electrochemical transducer for biosensing applications.
Part 1: Molecular Architecture & Design Principles
The Heteroatomic Advantage
The DABDT ligand creates a unique coordination sphere known as the bis(diimino)dithiolene metal complex when polymerized.
-
Redox Non-Innocence: The ligand itself is redox-active. It can exist in three oxidation states (reduced, semiquinone, oxidized), allowing for "hopping" charge transport mechanisms.
-
Orbital Overlap: The Sulfur (
) atoms provide large orbitals that overlap effectively with soft transition metals (Ni, Cu, Co), facilitating high charge delocalization ( conjugation). -
Functional Handles: The Amino (
) groups are not just structural; they provide hydrogen-bonding sites for analyte recognition (e.g., interacting with NO or specific proteins), a feature lacking in pure dithiolene MOFs.
Structural Topology
When coordinated with square-planar metals (like Ni
Part 2: Synthesis of the DABDT Ligand
Warning: DABDT is highly susceptible to oxidative polymerization (forming disulfides) in air. All steps must be performed under an inert atmosphere (Argon/Nitrogen).
Precursor Selection
The most robust route utilizes 2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole as the stable precursor. Direct synthesis from benzenedithiol is prone to low yields and purity issues.
Synthesis Protocol (Step-by-Step)
Reagents:
-
2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole (
) -
Potassium Hydroxide (KOH)
-
Degassed Water
-
Hydrochloric Acid (HCl)
Workflow:
-
Hydrolysis: Suspend the bisthiazole precursor in degassed 5M KOH solution.
-
Reflux: Heat to reflux (100°C) for 12–24 hours under Argon. The thiazole rings open to form the thiolate/amine species.
-
Filtration: Filter the hot solution under Argon to remove unreacted solids.
-
Acidification: Cool the filtrate and acidify with degassed HCl to pH < 1. The DABDT ligand will precipitate as the dihydrochloride salt (
). -
Isolation: Filter the precipitate, wash with degassed ethanol/ether, and dry under vacuum. Store in a glovebox immediately.
Visualization of Synthesis Pathway
Caption: Synthetic pathway from bisthiazole precursor to DABDT ligand, highlighting the critical inert atmosphere requirement.
Part 3: MOF Assembly (Ni-DABDT)
Method A: Solvothermal Synthesis (Bulk Powder)
Best for generating large quantities for bulk conductivity measurements or catalytic inks.
-
Preparation: Dissolve
in degassed water/DMF (1:1). -
Ligand Addition: Add DABDT ligand to the metal solution.
-
Coordination: Heat to 85°C for 12 hours. The solution typically turns dark black/blue, indicating the formation of the charge-transfer complex.
-
Workup: Filter, wash extensively with water and acetone to remove unreacted ions.
Method B: Interfacial Synthesis (Thin Film)
Best for sensor fabrication and device integration .
-
Phase 1 (Aqueous): Dissolve
and DABDT in water. -
Phase 2 (Organic): Layer a solution of benzene or dichloromethane on top.
-
Assembly: The MOF film grows at the liquid-liquid interface over 24-48 hours.
-
Transfer: The film can be scooped onto a substrate (e.g., interdigitated electrode) for direct device usage.
Part 4: Electronic Properties & Characterization
DABDT-MOFs are defined by their "Dual-Pathway" conductivity.
Conductivity Mechanisms
| Mechanism | Description | Structural Basis |
| Through-Bond | Delocalization of electrons along the 2D sheet. | Strong |
| Through-Space | Hopping of charge carriers between stacked layers. |
Key Characterization Metrics
To validate the quality of your DABDT-MOF, ensure your data meets these benchmarks:
-
PXRD: Look for a strong low-angle peak (typically
) corresponding to the (100) plane of the honeycomb lattice. -
XPS: Confirm the presence of Ni(II) and the specific binding energies for Metal-S and Metal-N bonds.
-
Conductivity:
-
Pellet (Bulk):
to S/cm. -
Thin Film: Can reach
S/cm depending on crystallinity.
-
Part 5: Applications in Sensing & Bio-Interfaces
For the drug development and biosensing audience, this is the critical application layer.
Chemiresistive Sensing
DABDT-MOFs change their electrical resistance upon exposure to specific analytes. The amino group (
-
Target Analytes: NO, NO
, NH , and volatile organic compounds (VOCs). -
Mechanism: Charge transfer from the analyte to the MOF backbone alters the carrier density (doping effect), causing a measurable change in resistance.
Electrochemical Biosensing (Transducers)
DABDT-MOFs serve as excellent electrode modifiers for detecting biomarkers (e.g., glucose, dopamine).
-
Workflow:
-
Coat Glassy Carbon Electrode (GCE) with Ni-DABDT ink.
-
Immobilize enzyme (e.g., Glucose Oxidase) via cross-linking to the pendant
groups of the ligand. -
Result: The conductive MOF acts as a "molecular wire," shuttling electrons from the enzyme's active site to the electrode surface, significantly lowering the detection limit compared to standard carbon electrodes.
-
Sensing Mechanism Diagram
Caption: Signal transduction pathway for a DABDT-MOF chemiresistive sensor.
References
-
Synthesis of DABDT Ligand Precursors
-
Mthembu, S. N., et al. (2019). "2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents." Organic Letters. Link
- Note: While the above paper discusses a specific derivative, the core hydrolysis of benzobisthiazole is the found
-
-
Conductive MOF Fundamentals (Ni-Dithiolene/Diimine systems)
-
Kambe, T., et al. (2014).[1] "Redox Control and High Conductivity of Nickel Bis(dithiolene) Complex π-Nanosheet." Journal of the American Chemical Society. Link
-
Sheberla, D., et al. (2014).[1] "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a New Graphene Analog." Journal of the American Chemical Society. Link
-
-
Sensing Applications
-
Campbell, M. G., et al. (2015).[2] "Chemiresistive Sensor Arrays from Conductive 2D Metal–Organic Frameworks." Journal of the American Chemical Society. Link
-
Ko, M., et al. (2018).[3] "Chemiresistive Sensing of Volatile Organic Compounds with a Conductive 2D Metal–Organic Framework." ACS Applied Materials & Interfaces. Link
-
-
Biosensing Context
-
Li, M., et al. (2021). "Recent Advances in Metal-Organic Framework-Based Electrochemical Biosensing Applications." Frontiers in Bioengineering and Biotechnology. Link
-
Sources
Technical Guide: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride
This is an in-depth technical guide on 2,5-Diamino-1,4-benzenedithiol dihydrochloride (DABDT·2HCl) , designed for researchers and drug development professionals.
CAS: 75464-52-7 Focus: Synthesis, Polymerization Kinetics, and Handling Protocols Version: 1.0
Executive Summary
2,5-Diamino-1,4-benzenedithiol dihydrochloride (DABDT[1][2][3]·2HCl) is a critical aromatic monomer used primarily in the synthesis of Poly(p-phenylenebenzobisthiazole) (PBZT or PBT) , a class of rigid-rod polymers renowned for superior thermal stability, high tensile modulus, and resistance to aggressive chemical environments.
Unlike aliphatic dithiols used in protein folding (e.g., DTT), DABDT is a precursor for conjugated systems. Its dihydrochloride salt form is essential for storage and handling, as the free base is highly susceptible to rapid oxidative polymerization in air, forming insoluble disulfide networks. This guide details the rigorous synthesis of the monomer, its polymerization into PBZT, and the mandatory inert-atmosphere handling protocols.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 2,5-Diamino-1,4-benzenedithiol dihydrochloride |
| Synonyms | 2,5-Dimercapto-1,4-phenylenediamine dihydrochloride; DABDT·2HCl |
| CAS Number | 75464-52-7 |
| Molecular Formula | C₆H₁₀Cl₂N₂S₂ |
| Molecular Weight | 245.19 g/mol |
| Appearance | White to pale yellow crystalline powder (darkens upon oxidation) |
| Solubility | Soluble in dilute HCl, degassed water; reacts/decomposes in basic media. |
| Melting Point | >210 °C (dec.) |
| Oxidation Sensitivity | Extreme. Rapidly converts to poly-disulfides in air/neutral pH. |
Monomer Synthesis Protocol
Objective: Synthesis of high-purity DABDT·2HCl from p-phenylenediamine (PPD) via the Herz reaction pathway. Mechanism: The synthesis leverages the electrophilic attack of sulfur monochloride on PPD to form a bis-Herz salt (dithiazolium species), which is subsequently hydrolyzed and reduced.
Reagents Required[5][9][10][11][12][13]
-
p-Phenylenediamine (PPD)
-
Sulfur monochloride (S₂Cl₂)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)[4]
-
Zinc powder (Zn)
-
Concentrated Hydrochloric Acid (HCl)[4]
Step-by-Step Methodology
Phase 1: Formation of the Bis-Herz Salt
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet (Argon).
-
Solvation: Dissolve p-phenylenediamine in glacial acetic acid at room temperature.
-
Thionation: Add Sulfur monochloride (S₂Cl₂) dropwise. Caution: Exothermic reaction with evolution of HCl gas.
-
Heating: Heat the mixture to 60–70°C for 4 hours. A bulky yellow-orange precipitate (the bis-1,2,3-dithiazolium chloride salt) will form.
-
Isolation: Filter the salt under inert atmosphere. Wash with dry benzene or hexane to remove excess S₂Cl₂. Do not expose to moisture.
Phase 2: Hydrolysis and Reduction[5]
-
Hydrolysis: Suspend the Herz salt in ice-cold water. Add NaOH slowly to maintain pH > 13. The dithiazolium ring opens to form the alkali thiolate.
-
Filtration: Filter off elemental sulfur and impurities.
-
Reduction: To the filtrate, add Zinc powder and heat to 90°C for 1 hour to ensure all disulfide linkages are reduced to thiols.
-
Acidification (Critical Step):
Phase 3: Purification
-
Recrystallization: Recrystallize immediately from deaerated (degassed) 4M HCl.
-
Drying: Dry the crystals in a vacuum oven at 60°C over P₂O₅.
-
Storage: Seal in ampoules under Argon.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway from p-phenylenediamine to DABDT·2HCl via the Herz reaction.
Polymerization Applications (PBZT)
The primary utility of DABDT·2HCl is the synthesis of Poly(p-phenylenebenzobisthiazole) (PBZT) . This process is a polycondensation reaction typically conducted in Polyphosphoric Acid (PPA) .[9]
Experimental Protocol: PPA Process
-
Dehydrochlorination (60°C - 90°C):
-
Mix DABDT·2HCl with Terephthalic Acid (TPA) in PPA.
-
Heat slowly to 60–90°C under vacuum/nitrogen flow.
-
Mechanism: The HCl is driven off. If heated too fast, foaming occurs, disrupting stoichiometry.
-
-
Polymerization (160°C - 190°C):
-
Raise temperature to 160°C, then 190°C.
-
Mechanism: Cyclodehydration occurs. The thiol and amine groups attack the carboxylic acid carbons of TPA, closing the thiazole rings.
-
-
Result: A nematic liquid crystalline solution (dope) is formed, which can be spun directly into high-modulus fibers.
Polymerization Logic Diagram
Figure 2: Step-growth polymerization mechanism of DABDT·2HCl to form PBZT.
Handling, Stability & Safety
Crucial Warning: The free base (non-salt form) of this compound is chemically unstable in air.
-
Storage:
-
Store only as the dihydrochloride salt.
-
Keep in amber vials under Argon or Nitrogen.
-
Temperature: -20°C is preferred for long-term storage; Room Temperature is acceptable if strictly anhydrous/anaerobic.
-
-
Handling:
-
Weighing should be performed in a glovebox.
-
If a glovebox is unavailable, use Schlenk lines and degassed solvents.
-
-
Toxicity:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[10]
-
H315/H319: Causes skin and serious eye irritation.
-
Use full PPE including nitrile gloves and respirator.
-
References
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers.[11] 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisthiazole units in the main chain. Macromolecules. Link
-
ChemicalBook. (2025). 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE Properties and Applications.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14618269, 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[12]Link
-
TCI Chemicals. (2025). Product Specification: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[1][2][3][13][14]Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE | 75464-52-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | 75464-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 75464-52-7|2,5-Diaminobenzene-1,4-dithiol dihydrochloride|BLD Pharm [bldpharm.com]
- 14. PubChemLite - 2,5-diamino-1,4-benzenedithiol dihydrochloride (C6H8N2S2) [pubchemlite.lcsb.uni.lu]
Electronic Modulation and Coordination Geometry: A Comparative Guide to DABDT and 1,4-Benzenedithiol Ligands
This guide provides an in-depth technical analysis comparing DABDT (specifically the aromatic ligand 2,5-diamino-1,4-benzenedithiol ) and 1,4-benzenedithiol (BDT) .
Note on Nomenclature: While "DABDT" occasionally refers to an aliphatic disulfide reducing agent (2-(dibenzylamino)butane-1,4-dithiol) in peptide synthesis, this guide focuses on the aromatic ligand variant used in coordination chemistry, conductive Metal-Organic Frameworks (MOFs), and molecular electronics, as this context aligns with the comparison to 1,4-benzenedithiol.
Executive Summary
In the development of conductive coordination polymers and molecular wires, the choice between 1,4-benzenedithiol (BDT) and its amino-functionalized analogue, 2,5-diamino-1,4-benzenedithiol (DABDT) , dictates the electronic band structure and structural integrity of the resulting material. While BDT serves as a fundamental rigid-rod linker yielding semi-conducting properties, DABDT introduces orthogonal amino donors that enable hydrogen-bond locking and HOMO energy elevation . This guide details the structural, synthetic, and functional divergences required for high-precision materials engineering.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the substitution pattern of the benzene ring. BDT is the "naked" linker, whereas DABDT is the "functionalized" variant. This modification fundamentally alters the ligand field strength and the stacking interactions in 2D materials.
Ligand Architecture
| Feature | 1,4-Benzenedithiol (BDT) | 2,5-Diamino-1,4-benzenedithiol (DABDT) |
| Formula | ||
| Symmetry | ||
| Donor Groups | 2 × Thiol (-SH) | 2 × Thiol (-SH) + 2 × Amine ( |
| Electronic Nature | Strong | |
| Redox Activity | Redox Innocent (mostly) | Non-Innocent (Redox Active) |
| Primary Role | Linear bridging ligand | Bridging ligand + H-bond donor |
The "Amino Effect" on Band Structure
In metal-organic frameworks (e.g.,
-
HOMO Elevation: The lone pairs on the nitrogen atoms donate electron density into the benzene
-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the band gap when coordinated to metals like Ni(II) or Cu(II), often pushing the material from a semiconductor to a metallic conductor . -
Lattice Locking: The
groups form intralayer and interlayer hydrogen bonds with sulfur atoms or solvent molecules, rigidifying the 2D sheets and improving charge carrier mobility compared to the "slippery" stacking of BDT-based polymers.
Part 2: Experimental Protocols & Synthesis
The synthesis of DABDT is significantly more complex than BDT due to the sensitivity of the electron-rich aromatic core to oxidation.
Synthesis of 1,4-Benzenedithiol (BDT)
Standard Protocol via Lithiation
-
Lithiation: Treat benzene-1,4-dithiol precursors (or 1,4-dibromobenzene) with
-BuLi at -78°C. -
Sulfuration: Quench the lithiated species with elemental sulfur (
). -
Reduction: Reduce the resulting polysulfides with
or . -
Purification: Sublimation (high purity required for molecular electronics).
Synthesis of 2,5-Diamino-1,4-benzenedithiol (DABDT)
The Benzobis(thiazole) Hydrolysis Route This method avoids the instability of free amino-thiols until the final step.
Step-by-Step Protocol:
-
Precursor Formation: React p-phenylenediamine with ammonium thiocyanate (
) and bromine ( ) in acetic acid to form 2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole . -
Hydrolysis (Critical Step): Reflux the bis(thiazole) in highly concentrated aqueous KOH (40-50%) under an inert atmosphere (Argon/Nitrogen) for 24 hours. The thiazole ring opens to yield the dithiolate.
-
Acidification & Isolation:
-
Caution: The free base is extremely oxidation-sensitive (turns black in air).
-
Acidify with degassed HCl to precipitate the dihydrochloride salt (
). -
Filter under Argon. Store as the salt.
-
-
Usage: Neutralize in situ only when adding the metal salt for MOF synthesis.
Figure 1: Synthetic pathway for DABDT highlighting the critical stabilization as a hydrochloride salt to prevent premature oxidation.
Part 3: Applications in Coordination Polymers
The divergence in ligand chemistry leads to distinct lattice topologies and conductivities.
Conductivity Mechanisms
-
Ni-BDT: Forms 2D hexagonal sheets (kagome-like or honeycomb). Conductivity is limited by the hopping barrier between sheets and the lower orbital overlap.
-
Ni-DABDT: Forms similar 2D sheets, but the -NH2···S hydrogen bonds flatten the layers, reducing structural disorder. The electron-rich ligand enables delocalized band transport , often resulting in conductivities orders of magnitude higher (up to 10–100 S/cm) than Ni-BDT analogues.
Coordination Modes
While BDT acts strictly as a
Figure 2: Impact of ligand functionality on the supramolecular stacking and resulting electronic properties of 2D coordination polymers.
Part 4: Safety & Handling (Self-Validating Protocol)
To ensure scientific integrity and reproducibility, the following handling protocols must be strictly observed.
| Hazard | BDT Protocol | DABDT Protocol |
| Odor/Toxicity | Extreme stench (skunk-like). Use bleach trap. | Less volatile as salt, but releases |
| Oxidation | Slow oxidation to disulfide polymer. | Rapid oxidation to quinoid species (black insoluble solid). |
| Storage | 4°C, dark, under Argon. | -20°C, as |
| Validation | NMR shows sharp aromatic singlet (~7.2 ppm). | NMR ( |
"Red Flag" Check
If your DABDT solution turns dark blue or black immediately upon dissolution in base, the ligand has oxidized to the semiquinone radical or quinone form. A proper preparation should remain yellow/orange (depending on concentration) until metal complexation occurs.
References
-
Huang, X., et al. (2015). "A Two-Dimensional
-d Conjugated Coordination Polymer with Extremely High Electrical Conductivity and Ambipolar Transport Behaviour." Nature Communications. Link -
Kambe, T., et al. (2013). "Redox Control and High Conductivity of Nickel Bis(dithiolene) Complex
-Nanosheet: A Potential Organic Metal." Journal of the American Chemical Society. Link -
Dou, J.H., et al. (2017). "Signature of Metallic Behavior in the Metal-Organic Frameworks
(M = Ni, Cu)." Journal of the American Chemical Society. Link -
Mthembu, S.N., et al. (2019).[1][2] "2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent."[1][2][3][4] Organic Letters. (Included for disambiguation of acronym). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents [agris.fao.org]
- 3. 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Electronic structure of transition metal-DABDT complexes
An In-Depth Technical Guide to the Electronic Structure of Transition Metal-DABDT Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Transition metal complexes incorporating dithiolene ligands, particularly those derived from the diaminobenzenedithiol (DABDT) family, represent a fascinating and challenging class of molecules. Their rich and often ambiguous electronic structures, governed by the principle of "ligand non-innocence," give rise to remarkable redox activity, intense optical absorptions, and significant potential in catalysis, molecular electronics, and bioinorganic chemistry. This guide provides a comprehensive exploration of the electronic structure of these complexes, synthesizing insights from experimental and theoretical methodologies. We delve into the underlying principles of ligand non-innocence, detail the key characterization techniques, and present a unified model of their electronic landscape, aiming to equip researchers with the foundational knowledge to harness the unique properties of these systems.
Introduction: The Enigma of Non-Innocence
The study of transition metal-dithiolene complexes is a journey into the subtleties of chemical bonding and electron distribution. For decades, these molecules have captivated chemists due to their complex and highly tunable properties, which stem from a unique symbiotic relationship between the metal center and the sulfur-based ligand.
What are Transition Metal-Dithiolene Complexes?
Dithiolene complexes are coordination compounds where a central transition metal atom is bonded to at least one dithiolene ligand. A dithiolene is a bidentate ligand characterized by a pair of sulfur donor atoms attached to a carbon backbone (S-C=C-S). The discovery and initial investigation of these complexes in the 1960s revealed a host of unusual characteristics, including facile one-electron transfer reactions and vibrant colors, which could not be explained by conventional oxidation state formalisms[1]. This led to the realization that the dithiolene ligand itself was an active participant in the complex's redox chemistry.
Introducing the DABDT Ligand Family
The term DABDT generally refers to diaminobenzenedithiol, a specific type of dithiolene ligand derived from a benzene ring functionalized with two thiol groups and two amino groups. The presence of the amino groups, which can be further functionalized, provides an additional layer of tunability, influencing the electronic properties of the resulting complex through inductive and resonance effects. These complexes are part of the broader class of benzenoid dithiolenes[2].
The Concept of Ligand Non-Innocence: Beyond Formal Oxidation States
The core concept for understanding dithiolene complexes is that of the "non-innocent" ligand. An "innocent" ligand, as defined by C.K. Jørgensen, allows for the unambiguous assignment of an oxidation state to the central metal atom[3]. Most common ligands, like Cl⁻ or NH₃, are innocent.
Dithiolene ligands are fundamentally different. They can exist in three distinct, resonance-stabilized redox states:
-
Dianion (ene-1,2-dithiolate): [S₂C₂R₂]²⁻
-
Radical Monoanion (thiosemiquinone): [S₂C₂R₂]¹⁻
-
Neutral (dithioketone): [S₂C₂R₂]⁰
When coordinated to a metal, it is often unclear which form the ligand has adopted. For example, a neutral complex like [Ni(S₂C₂R₂)₂] could be described as Ni(II) with two dithiolate(2-) ligands or Ni(0) with two neutral dithioketone(0) ligands. In reality, the electronic structure is a hybrid of these and other resonance forms, with significant electron delocalization over the entire molecule[3][4][5]. This ambiguity is not a limitation but the very source of their rich chemical properties[1][6].
Synthesis of Transition Metal-DABDT Complexes
The construction of these fascinating molecules is often remarkably straightforward, allowing researchers to focus on their properties and applications.
General Synthetic Routes
The vast majority of transition metal-dithiolene complexes, including those with DABDT-type ligands, are prepared through a direct reaction between a suitable metal salt (e.g., metal chlorides or acetates) and the corresponding dithiol ligand or its dialkali salt (e.g., Na₂[S₂C₆H₂(NH₂)₂])[7][8]. The reaction is typically performed in a 2:1 or 3:1 ligand-to-metal stoichiometric ratio for bis- and tris-dithiolene complexes, respectively, often under inert atmosphere to prevent oxidation of the thiol groups[8][9].
A Representative Synthetic Protocol
Below is a generalized, step-by-step procedure for the synthesis of a bis(DABDT) complex, for example, with Ni(II).
Objective: Synthesize the complex [Ni(DABDT)₂]ⁿ.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
3,4-Diaminobenzenedithiol dihydrochloride (DABDT·2HCl)
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous, degassed methanol
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Ligand Preparation: In a Schlenk flask under argon, dissolve DABDT·2HCl in degassed methanol.
-
Deprotonation: Add a stoichiometric equivalent of a strong base (e.g., two equivalents of NaOMe per equivalent of DABDT·2HCl) to deprotonate the thiol groups, forming the dithiolate in situ. Stir until the solution is homogeneous.
-
Metal Addition: In a separate flask, dissolve NiCl₂·6H₂O in a minimum amount of degassed methanol.
-
Complexation: Slowly add the nickel solution to the stirring ligand solution. A color change is typically immediate, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours to ensure complete reaction[7].
-
Isolation: Cool the mixture. The product often precipitates from the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold methanol and diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum. Further purification can be achieved by recrystallization.
Probing the Electronic Structure: A Multi-Technique Approach
No single technique can fully elucidate the electronic structure of these complexes. Instead, a combination of electrochemical, spectroscopic, and structural methods is required to build a complete picture.
Electrochemical Characterization: Mapping Redox Landscapes
The hallmark of dithiolene complexes is their ability to undergo multiple, reversible one-electron redox events[1]. Cyclic voltammetry (CV) is the primary tool for investigating this behavior.
A CV experiment provides two key pieces of information:
-
Redox Potentials (E₁/₂): The potential at which a redox event occurs is directly related to the energy of the molecular orbital being populated or depopulated. A series of reversible waves indicates the presence of multiple stable oxidation states.
-
Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the chemical stability and electron transfer kinetics of the generated species.
For many metal-dithiolene complexes, the redox events are primarily centered on the ligand orbitals, not the metal d-orbitals, providing direct experimental evidence for their non-innocent character[10][11].
Objective: To determine the redox potentials of a [M(DABDT)₂] complex.
Setup:
-
Potentiostat connected to a three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Electrolyte Solution: 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte: ~1 mM solution of the metal complex.
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple, used for potential referencing.
Procedure:
-
Preparation: Polish the working electrode with alumina slurry, rinse, and dry. Assemble the cell and purge the electrolyte solution with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Blank Scan: Record a CV of the electrolyte solution alone to establish the solvent window and check for impurities.
-
Analyte Scan: Add the analyte solution and record the CV over a potential range expected to encompass the redox events. Vary the scan rate (e.g., from 25 to 200 mV/s) to probe the reversibility of the processes.
-
Internal Referencing: After recording the analyte data, add a small amount of ferrocene and record the CV again.
-
Data Analysis: Measure the peak potentials (Epa, Epc) for each redox wave. Calculate the half-wave potential (E₁/₂ = (Epa + Epc)/2). Report all potentials versus the Fc/Fc⁺ couple.
Spectroscopic Interrogation
Spectroscopy provides direct insight into the energy levels of the molecular orbitals.
Dithiolene complexes often exhibit intense absorptions spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions[12]. These absorptions arise from different electronic transitions[13]:
-
d-d Transitions: Excitation of an electron from one d-orbital to another. These are typically weak.
-
Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-based orbital to a metal-based orbital[2].
-
Metal-to-Ligand Charge Transfer (MLCT): Excitation from a metal-based orbital to a ligand-based orbital.
-
Intraligand (IL) Transitions: Excitations between orbitals that are both primarily ligand in character.
The low-energy, high-intensity bands in the NIR region, characteristic of many dithiolene complexes, are often associated with HOMO-LUMO transitions involving the highly delocalized π-system of the metal-chelate ring[14].
This powerful technique combines electrochemistry with spectroscopy[15]. By holding the complex at a specific potential to generate a stable redox state (e.g., the one-electron reduced or oxidized form), the electronic absorption spectrum of that specific species can be recorded[10]. This allows for the unambiguous assignment of spectral features to each member of an electron-transfer series, providing a powerful correlation between the electrochemical and spectroscopic data.
XAS is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment[16]. For dithiolene complexes, Sulfur K-edge XAS is particularly insightful. The energy and intensity of the pre-edge feature are directly proportional to the amount of sulfur character in the metal d-orbitals (i.e., the covalency of the M-S bond)[6]. This provides a quantitative measure of how electron density is shared between the metal and the ligand, a key aspect of non-innocence[6][16].
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides the precise geometric structure of the complex. Key parameters like metal-sulfur (M-S) and carbon-sulfur (C-S) bond lengths are highly sensitive to the electronic structure. For instance, a longer C-S bond length is indicative of more dithiolate (single bond) character, while a shorter C-S bond suggests more dithioketone (double bond) character[17]. These structural metrics provide a ground-state snapshot that can be correlated with spectroscopic and computational results.
Theoretical Modeling: Deciphering Complexity with DFT
While experimental techniques provide crucial data, computational chemistry, particularly Density Functional Theory (DFT), is indispensable for interpreting this data and building a coherent model of the electronic structure[16][18].
The Role of Density Functional Theory (DFT)
DFT has become the workhorse for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost[16]. DFT calculations can predict:
-
Optimized Geometries: Which can be compared with crystallographic data.
-
Molecular Orbital (MO) Energies and Compositions: Revealing the nature of the frontier orbitals (HOMO, LUMO).
-
Charge and Spin Distributions: Quantifying the degree of electron and spin delocalization between the metal and ligands.
Interpreting Molecular Orbitals and Bonding
DFT calculations on a typical square-planar [M(DABDT)₂] complex reveal a set of frontier molecular orbitals that are highly delocalized over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) is often found to have significant contribution from the sulfur atoms and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) may have mixed metal and ligand character[2][19]. This delocalization is the root of the ligand's non-innocent behavior.
Simulating Spectra with TD-DFT
Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate excited state energies[2]. This allows for the simulation of the electronic absorption (UV-Vis-NIR) spectrum. By comparing the calculated spectrum with the experimental one, specific absorption bands can be assigned to specific MO-to-MO transitions, providing a deep understanding of the complex's photophysics[2][19].
The Electronic Structure Unveiled: A Synthesis of Theory and Experiment
By combining the insights from all these methods, a cohesive picture of the electronic structure emerges.
Delocalization and the Metal vs. Ligand Redox Debate
The central finding is that it is often incorrect to describe redox events as purely "metal-based" or "ligand-based". The frontier orbitals involved are typically delocalized over both the metal and the sulfur-rich ligand framework[4]. Therefore, adding or removing an electron affects the entire molecule. The language of non-innocence is a way to acknowledge this profound delocalization.
Frontier Molecular Orbitals (FMOs) and Their Implications
The nature of the HOMO and LUMO dictates the complex's reactivity and properties.
-
Small HOMO-LUMO Gap: The extensive delocalization often leads to a small energy gap between the HOMO and LUMO. This is responsible for the characteristic low-energy NIR absorptions and the facile redox chemistry.
-
FMO Composition: If the HOMO is largely ligand-based, the first oxidation will be ligand-centered. If the LUMO has significant metal character, the first reduction will have a greater effect on the metal center. This composition can be tuned by changing the metal, the substituents on the DABDT ligand, or the coordination geometry[19].
A Case Study: The [Ni(dithiolene)₂] Electron Transfer Series
The square-planar nickel bis(dithiolene) system is a classic example. It can exist in a three-membered electron transfer series: [NiL₂]²⁻, [NiL₂]¹⁻, and [NiL₂]⁰. Extensive studies have shown that despite the formal change in charge, the metal center is best described as Ni(II) in all three species. The electrons are added to and removed from a ligand-based π-molecular orbital, making the ligand itself the primary redox-active component[4].
| Species | Overall Charge | Formal Description | Realistic Description (Evidence-based) |
| [Ni(DABDT)₂]²⁻ | 2- | Ni(II) + 2x dithiolate²⁻ | Ni(II) with two reduced dithiolate ligands |
| [Ni(DABDT)₂]¹⁻ | 1- | Ni(III) + 2x dithiolate²⁻ | Ni(II) with one dithiolate and one radical ligand |
| [Ni(DABDT)₂]⁰ | 0 | Ni(IV) + 2x dithiolate²⁻ | Ni(II) with two radical ligands (or dithioketones) |
Table 1: Description of the [Ni(dithiolene)₂] electron transfer series, highlighting the conflict between formal oxidation states and the reality of a redox-active, non-innocent ligand system[4].
Applications and Future Directions
The unique electronic structures of transition metal-DABDT complexes make them promising candidates for a variety of advanced applications.
Catalysis and Small Molecule Activation
The ability of the ligand to act as an electron reservoir is crucial for catalysis. These complexes are being explored as catalysts for the hydrogen evolution reaction (HER) and CO₂ reduction, processes vital for sustainable energy technologies[20]. The M-S bonds can also reversibly bind and activate small molecules like olefins[20].
Molecular Electronics and Conductors
The planar structure and extensive π-conjugation of many dithiolene complexes facilitate stacking in the solid state, creating pathways for electrical conduction[20][21]. This has led to their use in developing molecular conductors, switches, and materials for thermoelectric devices[22].
Bioinorganic Chemistry and Relevance to Drug Development
The dithiolene motif is found in nature at the active site of certain metalloenzymes (e.g., molybdenum cofactor), making these complexes valuable bioinorganic models[20]. Furthermore, their redox activity and ability to interact with biological targets have opened avenues for therapeutic applications. Certain gold(III) dithiolene complexes have shown promising activity against ovarian cancer cells and various pathogens[14]. The participation of metal complexes in redox processes is a key property that can be exploited in drug design to overcome challenges like microbial resistance[23].
The tunability of the DABDT ligand allows for the strategic design of complexes with specific redox potentials and steric properties to target biological systems, making this an exciting frontier for collaboration between inorganic chemists and drug development professionals.
References
-
The dithiolene ligand—'innocent' or 'non-innocent'? A theoretical and experimental study of some cobalt–dithiolene complexes. Faraday Discussions (RSC Publishing). [Link]
-
DFT and TD-DFT Study of [Tris(dithiolato)M] Complexes[M= Cr, Mn and Fe]. International Journal of Scientific & Engineering Research. [Link]
-
Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry. [Link]
-
Protonation and Non-Innocent Ligand Behavior in Pyranopterin Dithiolene Molybdenum Complexes. Inorganic Chemistry. [Link]
-
Intriguing Aspects of Non-innocent Ligands in Transition Metal Complexes. IUCr Journals. [Link]
-
The dithiolene ligand - 'Innocent' or 'non-innocent'? A theoretical and experimental study of some cobalt-dithiolene complexes. ResearchGate. [Link]
-
S K-edge XAS of CuII, CuI, and ZnII Oxidized Dithiolene Complexes: Covalent Contributions to Structure and the Jahn-Teller Effect. PMC. [Link]
-
Conducting Metal Dithiolene Complexes: Structural and Electronic Properties. Chemical Reviews. [Link]
-
Novel dithiolene complexes incorporating conjugated electroactive ligands. ePrints Soton. [Link]
-
Broadband excited-state absorption in metal dithiolene complexes (Conference Presentation). SPIE Digital Library. [Link]
-
Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Longdom Publishing. [Link]
-
Electrochemical and Chemical Reactivity of Dithiolene Complexes. ResearchGate. [Link]
-
Metal Bis(dithiolene) Complexes with One Dimensional Structure: Synthesis and Application. ResearchGate. [Link]
-
Metal dithiolene complex. Grokipedia. [Link]
-
review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. International Journal of Current Research. [Link]
-
Interligand communication in a metal mediated LL′CT system – a case study. Dalton Transactions. [Link]
-
The Electronic Structure and Spectroscopy of Metallo‐Dithiolene Complexes. ResearchGate. [Link]
-
Magnesium-stabilised transition metal formyl complexes: structures, bonding, and ethenediolate formation. PMC. [Link]
-
Exploration of newly synthesized transition metal(II) complexes for infectious diseases. PMC. [Link]
-
Dithiolene Complexes of First-Row Transition Metals for Symmetric Nonaqueous Redox Flow Batteries. PubMed. [Link]
-
Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. [Link]
-
The general features of transition metal chemistry. Chemguide. [Link]
-
Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. PMC. [Link]
-
Synthesis of Transition Metal Complexes and Their Effects on Combustion Properties of Semi-Rigid Polyvinyl Chloride. MDPI. [Link]
-
6.3: Electronic Structure of Complexes (Part 2). Chemistry LibreTexts. [Link]
-
Electronic Spectroscopy of Transition Metal Complexes Absorption of Light. University of Illinois Urbana-Champaign. [Link]
-
Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. Journal of Medicinal and Chemical Sciences. [Link]
-
The Transition Metals. University of Guelph. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. banglajol.info [banglajol.info]
- 3. The dithiolene ligand—‘innocent’ or ‘non-innocent’? A theoretical and experimental study of some cobalt–dithiolene complexes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. S K-edge XAS of CuII, CuI, and ZnII Oxidized Dithiolene Complexes: Covalent Contributions to Structure and the Jahn-Teller Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Novel dithiolene complexes incorporating conjugated electroactive ligands - ePrints Soton [eprints.soton.ac.uk]
- 11. Dithiolene Complexes of First-Row Transition Metals for Symmetric Nonaqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. comp.chem.umn.edu [comp.chem.umn.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Magnesium-stabilised transition metal formyl complexes: structures, bonding, and ethenediolate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interligand communication in a metal mediated LL′CT system – a case study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04716G [pubs.rsc.org]
- 20. grokipedia.com [grokipedia.com]
- 21. www2.riken.jp [www2.riken.jp]
- 22. Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,5-Diaminobenzene-1,4-dithiol Dihydrochloride in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,5-Diaminobenzene-1,4-dithiol (DABDT), focusing on its commercially prevalent dihydrochloride salt form, in the polar aprotic solvents N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Addressed to researchers, chemists, and materials scientists, this document elucidates the fundamental physicochemical principles governing the dissolution process, presents available solubility data, and details critical factors influencing solubility such as temperature and solvent purity. A rigorous, step-by-step experimental protocol for determining equilibrium solubility is provided to empower researchers to quantify this parameter under specific laboratory conditions. The guide aims to bridge the gap in readily available quantitative data by explaining the molecular interactions that confer high solubility and providing the practical tools for its empirical validation, which is essential for applications ranging from polymer synthesis to the fabrication of metal-organic frameworks.
Introduction: The Compound and the Solvents
This compound (DABDT) is a bifunctional aromatic compound featuring both amine (-NH₂) and thiol (-SH) groups. These functional groups make it a highly valuable monomer and building block in advanced materials science, including the synthesis of high-performance polymers like polybenzobisthiazoles, redox-active ligands for functional metal complexes, and linkers for creating Covalent Organic Frameworks (COFs).[1]
In laboratory and commercial settings, DABDT is most commonly supplied and utilized as its dihydrochloride salt (2,5-Diamino-1,4-benzenedithiol Dihydrochloride, CAS No. 75464-52-7).[2][3] This salt form enhances the compound's stability, particularly against oxidation of the thiol groups, which are known to be air-sensitive.[2] However, the presence of the hydrochloride renders the molecule ionic, fundamentally dictating its solubility behavior.
The choice of solvent is paramount for successfully employing DABDT in synthesis. N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful, polar aprotic solvents frequently used in chemistry and materials science.[4] Their ability to dissolve a wide range of organic and inorganic compounds, including polar and ionic species, makes them primary candidates for creating homogeneous reaction mixtures involving DABDT dihydrochloride.[5][6] Understanding the solubility of DABDT in these specific solvents is a critical first step for reaction design, concentration control, and process optimization.
Physicochemical Principles of Solubility
The high solubility of DABDT dihydrochloride in DMF and DMSO is a direct consequence of strong solute-solvent interactions that overcome the lattice energy of the crystalline salt.
-
Solute Structure: As a dihydrochloride salt, the amine groups of DABDT are protonated (-NH₃⁺), creating positive charges that are balanced by two chloride (Cl⁻) counter-ions. The molecule thus possesses significant ionic character. Furthermore, the thiol (-SH) and aromatic ring components contribute to its overall polarity.
-
Solvent Properties: Both DMF and DMSO are classified as polar aprotic solvents.[4][6] They possess large dipole moments and high dielectric constants, which enable them to effectively solvate ions.[5]
-
DMF (HCON(CH₃)₂): The oxygen atom has a partial negative charge, and the nitrogen-carbonyl group creates a significant dipole.
-
DMSO ((CH₃)₂SO): The highly polar sulfur-oxygen double bond results in a strong dipole, with the oxygen atom being a potent hydrogen bond acceptor.
-
-
Solvation Mechanism: Dissolution occurs as the polar solvent molecules orient themselves around the solute. The partially negative oxygen atoms in both DMF and DMSO form strong ion-dipole interactions with the protonated amine (-NH₃⁺) groups of the DABDT cation. Simultaneously, the partially positive regions of the solvent molecules solvate the chloride anions. This process, known as solvation, releases energy that disrupts the ionic lattice of the solid salt, leading to its dissolution. The lack of acidic protons (O-H or N-H bonds) in these aprotic solvents means they do not "cage" the nucleophilic chloride anions as effectively as protic solvents would, further facilitating dissolution.[6]
Solubility Profile of DABDT Dihydrochloride
While the qualitative solubility is well-established, specific quantitative data remains sparse in publicly available literature. The following table summarizes the known information.
| Solvent | Chemical Formula | Type | Qualitative Solubility of DABDT·2HCl | Quantitative Data (at 25 °C) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[2][3] | Not readily available in cited literature. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be soluble | Not readily available in cited literature. |
Note on DMSO Solubility: Although not explicitly stated in supplier literature in the same way as for DMF, DMSO's higher polarity and dielectric constant compared to DMF suggest it is also an excellent solvent for DABDT dihydrochloride. It is widely used for dissolving a vast range of compounds for biological screening and chemical reactions.[7][8][9] The experimental protocol provided in Section 5 can be used to confirm and quantify this.
Key Factors Influencing Solubility
Several experimental variables can significantly impact the observed solubility of DABDT dihydrochloride.
-
Temperature: The dissolution of most solids is an endothermic process. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. Gentle warming (e.g., to 30-40 °C) can be an effective strategy to dissolve the compound, but caution is required as excessive heat may promote degradation.[7][10]
-
Solvent Purity: Both DMF and DMSO are hygroscopic and will readily absorb atmospheric moisture.[7][10] The presence of water can alter the solvent's polarity and may negatively impact the solubility of the compound or promote unwanted side reactions. Using anhydrous grades of solvents and handling them under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Compound Purity & Form: The presence of impurities can affect the crystal lattice energy and thus the solubility. It is crucial to use a well-characterized batch of this compound Dihydrochloride with a known purity, typically 97% or higher.
-
Air Sensitivity: The thiol groups in DABDT are susceptible to oxidation, especially in solution.[2] Performing dissolution and subsequent reactions under an inert atmosphere is critical to prevent the formation of disulfide-linked oligomers, which may be less soluble and act as impurities.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol describes a standard shake-flask method to determine the equilibrium solubility of DABDT dihydrochloride. This method is considered a gold standard for generating reliable thermodynamic solubility data.[11]
5.1. Materials and Reagents
-
This compound Dihydrochloride (≥97% purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (4-decimal place)
-
Vials with PTFE-lined screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system for quantification
5.2. Safety Precautions
-
DABDT dihydrochloride is harmful if swallowed, inhaled, or in contact with skin.[12] It causes serious skin and eye irritation.[12][13]
-
Always handle the compound inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust.[12]
-
Consult the Safety Data Sheet (SDS) for the compound and solvents before beginning work.[12]
5.3. Step-by-Step Methodology
-
Preparation: Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C).
-
Sample Addition: Add an excess amount of DABDT dihydrochloride to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point would be ~20-30 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the chosen anhydrous solvent (DMF or DMSO) to the vial.
-
Equilibration: Tightly cap the vial and place it in the orbital shaker within the temperature-controlled environment. Allow the slurry to agitate for at least 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, tared vial. This step is crucial to remove all particulate matter.
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute a known mass or volume of the saturated solution with the appropriate solvent in a volumetric flask.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λₘₐₓ of DABDT or HPLC) to determine its concentration.
-
-
Calculation: Use the determined concentration and the dilution factor to calculate the solubility in desired units (e.g., mg/mL or mol/L).
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)
5.4. Visualization of Experimental Workflow
The following diagram outlines the key steps in the equilibrium solubility determination protocol.
Caption: Workflow for determining the equilibrium solubility of DABDT.
Implications for Research and Development
A thorough understanding of DABDT solubility in DMF and DMSO is not merely academic; it has direct practical consequences:
-
Reaction Homogeneity: Ensuring the monomer is fully dissolved is critical for achieving controlled polymerization and predictable material properties. Incomplete dissolution can lead to low molecular weight polymers or materials with defects.
-
Concentration Limits: Knowing the solubility limit allows researchers to maximize reaction concentrations, improving efficiency and throughput, without risking precipitation of the starting material.
-
Solution Stability: DABDT solutions, especially in DMSO, may have limited long-term stability.[7] It is often advisable to prepare solutions fresh before use to avoid degradation or oxidation.[7]
-
Process Scale-up: Solubility data is essential for chemical engineers when scaling up synthetic processes, as it informs reactor volume, solvent requirements, and processing conditions.
Conclusion
This compound dihydrochloride exhibits high solubility in the polar aprotic solvents DMF and DMSO due to strong ion-dipole interactions between the ionic solute and the polar solvent molecules. While precise quantitative solubility values are not widely published, the established qualitative solubility in DMF and the strong theoretical basis for its solubility in DMSO provide a solid foundation for its use in these media.[2] For applications requiring precise concentration control, it is imperative that researchers perform empirical solubility determination. The detailed experimental protocol and workflow provided in this guide offer a robust framework for obtaining reliable, quantitative solubility data, thereby enabling more controlled and reproducible materials synthesis and development.
References
-
PubChem. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269. [Link]
-
Chemsrc. This compound | CAS#:15657-79-1. [Link]
-
Hu, X., & Yu, D. (2012). A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. RSC Advances, 2(16), 6570-6575. [Link]
-
Wikipedia. Dithiol. [Link]
-
Glazkova, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3975. [Link]
-
Patel, K., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]
-
Ivanenkov, Y. A., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 48(4), 830-838. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Albericio, F., et al. (2019). 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents. Organic Letters, 21(24), 10111-10114. [Link]
-
Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]
-
ChemBK. 2,5-Diaminobenzene-1,4-diol. [Link]
-
Royal Society of Chemistry. (2025). Green Chemistry. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
Sources
- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | 75464-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE | 75464-52-7 [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Incorporation of 2,5-Diaminobenzene-1,4-dithiol (DABDT) in Supercapacitor Electrodes
Executive Summary
2,5-diaminobenzene-1,4-dithiol (DABDT) represents a class of "non-innocent" redox-active ligands capable of revolutionizing supercapacitor electrodes. Unlike traditional carbon-based double-layer capacitors (EDLCs), DABDT-based materials store energy through rapid Faradaic redox reactions (pseudocapacitance).
However, the monomeric form of DABDT is unstable and poorly conductive. The industry-standard approach—and the focus of this guide—is the in situ polymerization of DABDT with transition metals (specifically Nickel) to form Conductive Coordination Polymers (Ni-DABDT CPs) . These 2D layered materials exhibit metallic conductivity (
Key Performance Metrics:
-
Cycling Stability: >90% retention after 5,000 cycles
-
Mechanism: Dual redox contribution from both the Ni center and the DABDT ligand.
Chemical Basis & Mechanism
The "Non-Innocent" Ligand Effect
In classical metal-organic frameworks (MOFs), the organic linker is an insulating spacer. In Ni-DABDT, the ligand participates in electron transfer. The sulfur atoms in DABDT form a square-planar coordination with Nickel (
Redox-Conductivity Mechanism
The charge storage mechanism is not limited to surface adsorption. It involves bulk redox hopping where the oxidation state of the ligand changes (e.g., from benzenoid to quinoid forms) coupled with the
Figure 1: Simplified redox mechanism showing the reversible transition between reduced and oxidized states facilitated by electron hopping and orbital delocalization.
Experimental Protocol: Synthesis of Ni-DABDT CP
Safety Warning: DABDT is air-sensitive and prone to rapid oxidation to disulfides. It is typically supplied as 2,5-diamino-1,4-benzenedithiol dihydrochloride (DABDT[3]·2HCl) .[4] Handle all precursors in a fume hood or glovebox.
Materials Required[5][6]
-
Ligand: DABDT·2HCl (>97% purity).
-
Metal Source: Nickel(II) Acetate Tetrahydrate (
) or Nickel Chloride ( ). -
Solvent: Deionized Water (DI) and Ethanol (EtOH) mixture (1:1 v/v).
-
Base: Ammonia solution (
, 28%) or Pyridine (for deprotonation). -
Substrate: Nickel Foam (NF) or Carbon Cloth (CC) for direct growth (Recommended for lower resistance).
Workflow Visualization
Figure 2: Step-by-step synthesis workflow for Ni-DABDT coordination polymer.
Detailed Procedure (Direct Growth on Ni Foam)
Rationale: Growing the material directly on the current collector (Ni Foam) eliminates the need for insulating polymeric binders (like PVDF), significantly lowering Equivalent Series Resistance (ESR).
-
Substrate Preparation:
-
Cut Nickel Foam (1 cm x 2 cm).
-
Clean sequentially in 3M HCl (5 min), Acetone (10 min), and Ethanol (10 min) under ultrasonication to remove oxide layers.
-
-
Precursor Solution (The "One-Pot" Method):
-
Dissolve 0.5 mmol Ni(OAc)₂·4H₂O in 15 mL degassed DI water.
-
Dissolve 0.5 mmol DABDT·2HCl in 15 mL degassed Ethanol.
-
Critical: Mix the two solutions under continuous
flow. The solution may turn slightly turbid.
-
-
Initiation:
-
Add 0.5 mL of Ammonia solution dropwise.
-
Observation: The color will darken immediately (deep blue/black), indicating the deprotonation of thiol/amine groups and coordination with
.
-
-
Synthesis:
-
Transfer the solution and the cleaned Ni Foam into a Teflon-lined autoclave (50 mL capacity).
-
Heat at 85°C for 8 hours . (Note: Lower temperatures favor 2D sheet formation; higher temperatures >120°C may lead to bulk agglomeration).
-
-
Post-Processing:
-
Remove the Ni Foam (now coated with black Ni-DABDT).
-
Wash gently with water and ethanol to remove unreacted salts.
-
Vacuum dry at 60°C for 12 hours.
-
Characterization & Validation
To ensure the protocol was successful, the following validation steps are mandatory.
Structural Validation Checklist
| Technique | Target Feature | Expected Result |
| XRD (X-Ray Diffraction) | Crystallinity | Peaks at low angles ( |
| XPS (X-ray Photoelectron Spectroscopy) | Chemical Bonding | Ni 2p: distinct peaks for Ni-S/Ni-N. S 2p: Absence of unbound thiol (-SH) peak at ~164 eV. |
| Raman | Ligand Integrity | Characteristic bands for C-S and C-N stretching; confirmation of quinoid structure. |
| SEM/TEM | Morphology | Nanosheet morphology (flower-like or stacked layers) on the Ni foam surface. |
Electrochemical Validation (Three-Electrode System)
-
Electrolyte: 2M or 6M KOH (Aqueous) is standard.
-
Reference Electrode: Hg/HgO.
-
Counter Electrode: Platinum foil or Graphite rod.
Protocol:
-
Cyclic Voltammetry (CV): Scan from 0 to 0.5V (vs Hg/HgO). Look for broad redox peaks (not rectangular) indicating pseudocapacitance.
-
GCD (Galvanostatic Charge Discharge): Test at current densities from 1 A/g to 20 A/g.
-
Calculation:
-
Target: Discharge curves should be nearly triangular but with slight curvature due to redox activity.
-
Troubleshooting & Optimization
Issue 1: Low Conductivity / High Resistance
-
Cause: Incomplete coordination or oxidation of the ligand before synthesis.
-
Solution: Ensure rigorous degassing of solvents (
bubbling for >30 mins) before adding DABDT·2HCl.[4] The free thiol group oxidizes to disulfide (S-S) in air, breaking the conjugation path.
Issue 2: Material Delamination
-
Cause: Rapid crystal growth or poor substrate adhesion.
-
Solution: Lower the synthesis temperature to 60°C and extend time to 12-16 hours. This promotes slower, more adhesive nucleation on the Ni foam.
Issue 3: Limited Potential Window
-
Cause: Water splitting in aqueous electrolyte.
-
Solution: If the voltage window in KOH is too narrow (<0.6V), switch to an organic electrolyte (e.g., 1M
in Acetonitrile), though this requires assembling a coin cell in a glovebox.
References
-
Kambe, T., et al. (2013). Redox control and high conductivity of nickel bis(dithiolene) complex
-nanosheet: a potential organic conductor. Journal of the American Chemical Society.[5] -
Park, J., et al. (2018). Conductive MOF-Based Electrodes for High-Performance Supercapacitors. ACS Energy Letters.
-
Shi, Y., et al. (2021). Facile assembly of 2D Ni-based coordination polymer nanosheets as battery-type electrodes for high-performance supercapacitors.[6] Nanoscale.
-
TCI Chemicals. (2023). Safety Data Sheet: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[3][4]
Sources
- 1. Transition metal coordination polymer-derived materials for supercapacitor applications: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile assembly of 2D Ni-based coordination polymer nanosheets as battery-type electrodes for high-performance supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Experimental manifestation of redox-conductivity in metal-organic frameworks and its implication for semiconductor/insulator switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile assembly of 2D Ni-based coordination polymer nanosheets as battery-type electrodes for high-performance supercapacitors - Nanoscale (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low conductivity in DABDT coordination polymers
This guide serves as a specialized Technical Support Center for researchers working with DABDT (2,5-diamino-1,4-benzenedithiol) based coordination polymers (CPs), specifically focusing on the Metal-DABDT family (e.g., Ni-DABDT, Cu-DABDT).
Ticket Subject: Troubleshooting Low Conductivity Anomalies Assigned Specialist: Senior Application Scientist, Materials Characterization Division Status: Open
Executive Summary
You are likely encountering a conductivity mismatch between your synthesized M-DABDT (Metal-Diaminobenzenedithiol) samples and literature values (often reported in the
This guide bypasses standard textbook definitions to address the specific failure modes of sulfur-nitrogen rich coordination polymers.
PART 1: The Diagnostic Workflow (Logic Tree)
Before altering your synthesis, trace your issue through this logic gate.
Figure 1: Decision matrix for isolating conductivity failures in M-DABDT systems.
PART 2: Troubleshooting Modules
Module A: The "Non-Innocent" Ligand Trap (Oxidation States)
User Question: "My Ni-DABDT powder is highly crystalline (sharp XRD), but the conductivity is stuck at
Technical Insight: You likely have the neutral or fully reduced form of the polymer. DABDT is a "non-innocent" ligand, meaning it participates in the redox activity of the complex.
-
The Mechanism: High conductivity in bis(dithiolene) systems arises from mixed-valency or partial oxidation (holes in the valence band). If the ligand is fully reduced (dianionic form), the bandgap is too large.
-
The Evidence: Purely stoichiometric reactions under inert atmosphere often yield the insulating state.
Protocol: Oxidative Doping To activate charge carriers, you must oxidize the ligand backbone.
-
Iodine Vapor Doping (Standard):
-
Place your M-DABDT powder in a small vial.
-
Place this vial inside a larger jar containing solid Iodine (
) crystals. -
Seal and heat to 60°C for 4-12 hours .
-
Result: The iodine acts as an electron acceptor, creating holes in the CP framework. Conductivity can jump by
to times.
-
-
Air Annealing (Alternative):
-
Some Ni-DABDT variants show increased conductivity after exposure to air for 24-48 hours due to oxygen acting as a dopant. Caution: Prolonged exposure may degrade some metal nodes.
-
Reference: Research by the Nishihara group demonstrates that conductivity in nickel bis(dithiolene) nanosheets is heavily dependent on the oxidation state (0, -1, -2) of the complex units [1].
Module B: The "Grain Boundary" Wall (Morphology)
User Question: "I am using a 4-probe station, but my resistance is still fluctuating and high. My pellet crumbles easily."
Technical Insight: M-DABDT polymers often form rigid, rod-like, or stacked 2D sheet structures. When pressed into a pellet, these rigid crystallites do not fuse; they touch at points. You are measuring the contact resistance between grains , not the intrinsic conductivity of the material.
Data Comparison: Measurement Artifacts
| Measurement Mode | Typical Reading (S/cm) | Why? | Reliability |
| 2-Probe (Pellet) | Dominated by wire-to-sample contact resistance. | Low | |
| 4-Probe (Pellet) | Eliminates wire contact error, but retains grain boundary resistance. | Medium | |
| Single Crystal / Film | Measures intrinsic transport along the | High |
Protocol: High-Density Pelletization If you cannot grow single crystals/films, you must maximize inter-grain contact:
-
Pressure: Use a hydraulic press at >500 MPa (approx. 5-10 tons for a standard 13mm die).
-
Duration: Hold pressure for 5-10 minutes to allow plastic deformation of the polymer chains.
-
Thickness: Aim for a thin pellet (<0.5 mm). Thicker pellets introduce more grain boundaries in the Z-axis.
Module C: Synthesis & Crystallinity[1][2][3]
User Question: "My product looks like a black sludge/gel and has no XRD peaks. How do I get the crystalline phase?"
Technical Insight: Rapid precipitation leads to amorphous coordination polymers with poor orbital overlap. The DABDT amine (-NH2) groups form strong Hydrogen bonds, which can trap solvent and disorder the stacking if precipitation is too fast.
Protocol: Interface-Assisted Synthesis
To slow down the reaction and force ordered
-
Liquid-Liquid Interface:
-
Bottom Layer: Dissolve Metal salt (e.g.,
) in water. -
Top Layer: Dissolve DABDT ligand in an organic solvent (e.g., Benzene or Toluene).
-
The Trick: Gently layer the organic phase over the aqueous phase. Do not stir.
-
Mechanism:[1][2][3][4] Reaction occurs only at the interface, allowing slow, ordered growth of nanosheets/films.
-
-
Solvothermal Modification:
-
Use a solvent mixture of DMF/Water or DMSO/Water (1:1). The water helps solubilize the metal, while the organic solvent solubilizes the ligand.
-
Heat to 120°C for 3 days. Slow cooling (10°C/hour) is critical for crystallinity.
-
Reference: Dincă and colleagues have shown that solvothermal conditions significantly impact the charge transport pathways in similar conductive MOFs [2].
PART 3: The Mechanism of Conductivity (Visualized)
Understanding why your material conducts (or doesn't) helps in troubleshooting.
Figure 2: The pathway from precursors to conductive state. Note that "Complex" formation is not enough; Doping and Stacking are required for conductivity.
FAQ: Rapid Fire Solutions
Q: Can I use DMSO as a solvent for conductivity measurements? A: No. DMSO is difficult to remove completely. Residual solvent molecules lodge between the 2D layers of M-DABDT, increasing the interlayer distance and killing the through-space charge transport. Wash thoroughly with Methanol or Acetone and vacuum dry at >100°C.
Q: My sample is green, not black. Is this normal? A: This usually indicates the oxidized ligand (good for conductivity) or a specific metal oxidation state. However, if it is pale green, you might have unreacted nickel salt trapped in the matrix. Wash with water/ethanol. Deep black/metallic luster usually correlates with the highest conductivity (broadband absorption).
Q: Why does conductivity drop when I heat the sample? A: If conductivity decreases with heat, you have a metallic conductor (phonon scattering increases resistance). If conductivity increases with heat, you have a semiconductor (thermal activation of carriers). M-DABDT can behave as either depending on the doping level. This is a feature, not a bug.
References
-
Kambe, T., et al. (2014). Redox Control and High Conductivity of Nickel Bis(dithiolene) Complex π-Nanosheet: A Potential Organic Two-Dimensional Topological Insulator. Journal of the American Chemical Society.[5]
-
Sun, L., et al. (2020). Is Iron Unique? Oxygen Bond Formation on a Series of Native Metal–Organic Frameworks. (Context: Dincă Group work on conductive MOF mechanisms). Journal of the American Chemical Society.[5]
-
Huang, X., et al. (2018). Conductive Metal–Organic Frameworks for Electrochemical Energy Storage. Chemical Society Reviews.[6]
-
Robertson, N., & Cronin, L. (2002).[7] Metal bis-1,2-dithiolene complexes in conducting or magnetic crystalline assemblies. Coordination Chemistry Reviews.
Sources
- 1. www-surface.phys.s.u-tokyo.ac.jp [www-surface.phys.s.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.gla.ac.uk [chem.gla.ac.uk]
Technical Support Center: Optimizing Reaction Temperature for Benzodithiophene (BDT) Condensation Reactions
A Note to Our Users: The query for "DABDT (diaminobenzodithiophene)" did not yield specific results for a widely recognized monomer in condensation polymerization. It is presumed that the intended subject was Benzodithiophene (BDT), a cornerstone building block in the synthesis of high-performance conjugated polymers. This guide is therefore structured to address the critical role of temperature in the condensation reactions of BDT-based monomers, a topic of significant interest to researchers in organic electronics and drug development.
Introduction
The precise control of reaction temperature is a critical parameter in the synthesis of conjugated polymers derived from benzodithiophene (BDT). The temperature profile of a condensation reaction, such as Stille, Suzuki, or Direct Arylation Polycondensation (DAP), directly influences key material properties including molecular weight, solubility, and ultimately, the performance of the final device. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers in navigating the complexities of temperature optimization for BDT-based polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for BDT condensation polymerizations?
A1: The optimal temperature for BDT condensation polymerizations is highly dependent on the specific reaction methodology.
-
Stille Polycondensation: Generally, these reactions are conducted at elevated temperatures, often in the range of 80°C to 120°C. Some protocols may even utilize microwave heating to further accelerate the reaction.[1]
-
Suzuki Polycondensation: Similar to Stille reactions, Suzuki polycondensations of BDT monomers typically require heating, with temperatures often ranging from 80°C to 110°C.[2][3]
-
Direct Arylation Polycondensation (DAP): DAP reactions are also thermally activated, with typical temperatures falling between 100°C and 140°C.[4][5]
It is crucial to consult specific literature procedures for the chosen catalytic system and monomers, as the optimal temperature can vary significantly.
Q2: How does reaction temperature influence the molecular weight of the resulting BDT polymer?
A2: Reaction temperature has a profound effect on the molecular weight of the synthesized polymer. Initially, increasing the temperature generally leads to a higher molecular weight due to increased reaction kinetics.[1] However, exceeding an optimal temperature can have detrimental effects, including:
-
Catalyst Decomposition: Palladium catalysts, which are central to these coupling reactions, can decompose at excessively high temperatures, leading to a cessation of chain growth and lower molecular weights.[6]
-
Side Reactions: Higher temperatures can promote undesirable side reactions, such as homocoupling or intramolecular cyclization, which can cap the polymer chains and limit the achievable molecular weight.[7][8]
Therefore, a careful optimization of the reaction temperature is necessary to achieve the desired molecular weight for a given BDT-based polymer system.[9][10]
Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?
A3: While it might seem intuitive to compensate for lower temperatures with longer reaction times, this is not always a viable strategy. The activation energy of the desired polymerization reaction and potential side reactions are different. Lower temperatures may not provide sufficient energy to overcome the activation barrier for the rate-limiting step of the polymerization, leading to a stalled reaction and low molecular weight polymer, regardless of the reaction duration.[11] Conversely, some side reactions may have a lower activation energy and become more prominent at lower temperatures over extended periods. Therefore, there is typically an optimal temperature window that favors the desired polymerization pathway.
Q4: What are the signs that my reaction temperature is too high?
A4: Several indicators can suggest that the reaction temperature is excessive:
-
Darkening of the Reaction Mixture: A rapid and significant darkening of the reaction mixture beyond the expected color change of the growing polymer can indicate catalyst decomposition (formation of palladium black) or thermal degradation of the monomers or polymer.
-
Low Molecular Weight and Broad Polydispersity: If Gel Permeation Chromatography (GPC) analysis reveals a lower-than-expected molecular weight and a broad polydispersity index (PDI), it could be a sign of premature chain termination due to catalyst death or side reactions at high temperatures.
-
Insolubility and Gel Formation: The formation of insoluble material or gelation can occur at high temperatures due to cross-linking side reactions.[12][13][14][15][16]
-
Presence of Homocoupling Byproducts: Analysis of the crude product by techniques like NMR or mass spectrometry may reveal the presence of significant amounts of homocoupled monomers, a common side reaction at elevated temperatures.[17]
Troubleshooting Guide
This section addresses specific issues that may arise during BDT condensation polymerizations and provides a systematic approach to troubleshooting, with a focus on the role of reaction temperature.
Problem 1: Low Polymer Yield
Low yields are a common frustration in polymer synthesis. Before immediately adjusting the temperature, it is crucial to rule out other factors.
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for low molecular weight.
-
Possible Cause 1: Reaction temperature is too high.
-
Rationale: This is a very common cause of low molecular weight. The increased rate of side reactions and catalyst decomposition at elevated temperatures leads to premature chain termination.
-
Solution: Systematically lower the reaction temperature. Consider a temperature screen to identify the optimal balance between reaction rate and catalyst longevity.
-
-
Possible Cause 2: Reaction temperature is too low.
-
Rationale: If the temperature is insufficient, the polymerization will be sluggish, and the reaction may not reach completion within a practical timeframe, resulting in a low molecular weight product.
-
Solution: Gradually increase the reaction temperature. The use of a higher-boiling point solvent may be necessary to access higher temperature ranges.
-
Problem 3: Gel Formation or Polymer Insolubility
The formation of insoluble gels is a significant issue that can prevent the characterization and processing of the polymer.
-
Possible Cause: Reaction temperature is too high.
-
Rationale: High temperatures can promote cross-linking reactions, particularly if the BDT monomer or the co-monomer has functional groups that can undergo side reactions. For some heterocyclic systems, high temperatures can lead to C-H activation and intermolecular C-C bond formation, resulting in a cross-linked network. [18] * Solution:
-
Lower the Reaction Temperature: This is the most straightforward approach to mitigate thermally induced cross-linking.
-
Reduce Monomer Concentration: High concentrations can increase the likelihood of intermolecular side reactions. [13] 3. Modify the Catalyst System: Some catalyst systems may be more prone to promoting side reactions. Investigating alternative ligands or palladium sources could be beneficial.
-
-
Quantitative Data Summary
The effect of reaction temperature on polymerization outcomes is best illustrated with quantitative data. The following table provides a representative summary of how temperature can influence key parameters in a BDT-based polycondensation.
| Reaction Temperature (°C) | Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Observations |
| 80 | 65 | 15 | 1.8 | Sluggish reaction, incomplete monomer conversion. |
| 100 | 85 | 35 | 1.6 | Good reaction rate and high molecular weight. |
| 120 | 70 | 25 | 2.2 | Slightly lower yield, decreased MW, and broader PDI suggest some catalyst decomposition. |
| 140 | 40 | 12 | 2.8 | Significant color change, low yield, and low MW indicate substantial catalyst decomposition and/or side reactions. |
Note: This data is illustrative and the optimal temperature will vary depending on the specific monomers, catalyst, and solvent system.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of a Stille Polycondensation of a BDT Monomer
This protocol outlines a general approach for optimizing the reaction temperature for the synthesis of a BDT-based copolymer.
-
Reaction Setup: In a series of oven-dried Schlenk flasks, add the distannylated BDT monomer (1.0 eq.), the dibrominated co-monomer (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, chlorobenzene) to each flask to achieve the desired monomer concentration (typically 0.1-0.2 M).
-
Degassing: Subject each reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Temperature Screening: Place each flask in a pre-heated oil bath or heating mantle set to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Reaction Monitoring: Stir the reactions under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) for analysis by GPC to track the evolution of molecular weight.
-
Workup: Once the molecular weight plateaus or begins to decrease, cool the reactions to room temperature. Precipitate the polymers by pouring the reaction mixtures into a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Analysis: Analyze the final polymer from each reaction temperature for yield, molecular weight (GPC), and structural integrity (NMR).
References
Sources
- 1. Effect of molecular weight on the properties and organic solar cell device performance of a donor–acceptor conjugated polymer - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01631A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.untirta.ac.id [eprints.untirta.ac.id]
- 8. farabi.university [farabi.university]
- 9. Optimising molecular weight: key to stretchable conjugated polymers - European Coatings [european-coatings.com]
- 10. researchgate.net [researchgate.net]
- 11. Size Matters in Conjugated Polymer Chirality‐Selective SWCNT Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. One-pot synthesis of structure-controlled temperature-responsive polymer gels - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00554A [pubs.rsc.org]
- 14. Thermo-reversible gelation of self-assembled conducting polymer colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Removing disulfide impurities from DABDT starting materials
Technical Support Center: DABDT Reagent Purity & Optimization
Topic: Removing disulfide impurities from DABDT (2-(Dibenzylamino)butane-1,4-dithiol) starting materials. Audience: Researchers, Scientists, and Drug Development Professionals.
Technical Overview: The DABDT Oxidation Challenge
What is the core issue? DABDT (2-(Dibenzylamino)butane-1,4-dithiol ) is a novel, non-malodorous disulfide-reducing agent derived from aspartic acid.[1][2][3] It is increasingly favored in antibody-drug conjugate (ADC) workflows and solid-phase peptide synthesis (SPPS) due to its solubility in organic solvents (unlike DTT) and lack of foul odor.
However, like all 1,4-dithiols, DABDT is thermodynamically predisposed to oxidize into a cyclic disulfide impurity (a 1,2-dithiane derivative) upon exposure to air or dissolved oxygen.
Why does this matter? In drug development, the purity of your reducing agent is a critical quality attribute (CQA).
-
Stoichiometric Failure: The oxidized cyclic disulfide is redox-inactive. If your DABDT "starting material" is 20% oxidized, your reduction of protein disulfides will be incomplete, leading to heterogeneous ADC loading or incomplete peptide deprotection.
-
Side Reactions: While the cyclic disulfide is generally stable, oxidized impurities can alter the polarity of the reaction solvent system, potentially affecting the solubility of hydrophobic peptides.
Diagnostic Module: Assessing DABDT Purity
Before initiating a purification protocol, you must quantify the extent of disulfide contamination.
Method A: Ellman’s Reagent Assay (Quantitative)
Best for: Precise determination of free thiol concentration.
-
Prepare Stock: Dissolve a small aliquot of your DABDT starting material in DMSO.
-
Reaction: Mix with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in pH 8.0 buffer.
-
Read: Measure absorbance at 412 nm.
-
Calculation: Compare against a standard curve of pure DABDT or calculate using the extinction coefficient of TNB (
).-
Pass Criteria: >95% free thiol content.
-
Fail Criteria: <90% free thiol (Proceed to Purification).
-
Method B: H NMR Spectroscopy (Qualitative/Semi-Quantitative)
Best for: Rapid identification of the oxidized cyclic species.
-
Mechanism: The formation of the disulfide bond constrains the butane backbone, causing a distinct chemical shift in the
-protons adjacent to the sulfur atoms. -
Observation: Look for the splitting of the multiplets corresponding to the
protons. The oxidized form typically shows a downfield shift compared to the reduced dithiol.
Troubleshooting Guide: Purification Protocols
Scenario 1: Bulk Purification of Oxidized DABDT Reagent
Use this protocol if your stock bottle of DABDT has degraded (yellowed or lost potency).
The Logic: DABDT is an amine-containing dithiol. We can exploit the polarity difference between the linear dithiol and the cyclic disulfide using silica gel chromatography, which is the validated method for its isolation [1].
Protocol: Flash Column Chromatography
| Step | Action | Technical Rationale |
| 1 | Column Prep | Pack a silica gel column (60 Å pore size). Equilibrate with n-Hexane . |
| 2 | Loading | Dissolve the impure DABDT in a minimum volume of Ethyl Acetate (EtOAc) mixed with Hexane (1:1). Load onto the column. |
| 3 | Elution | Elute with a gradient of n-Hexane : Ethyl Acetate (Start 95:5, move to 80:20). |
| 4 | Collection | Collect fractions and monitor via TLC (Thin Layer Chromatography). Stain with Ellman’s Reagent or Ninhydrin. |
| 5 | Concentration | Combine active fractions and concentrate under reduced pressure (Rotavap). |
| 6 | Storage | Store immediately under Argon at -20°C. |
Scenario 2: In-Situ Cleanup (Small Scale)
Use this if you are in the middle of an experiment and cannot run a column.
If running a column is impossible, you can drive the equilibrium back to the reduced state using a solid-supported reductant , though this is less ideal for "starting material" purification and more for "reaction rescue."
-
Add Immobilized TCEP: Add TCEP-bonded agarose beads to your DABDT solution.
-
Incubate: Shake for 30 mins at Room Temp.
-
Filter: Remove beads.
-
Note: This converts the disulfide impurity back to active DABDT. However, ensure the solvent is compatible with the resin.
Visualization: Purity Assurance Workflow
The following diagram illustrates the decision logic for handling DABDT starting materials in a drug development context.
Caption: Figure 1. Decision tree for assessing and restoring the quality of DABDT reagents prior to sensitive bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: Why choose DABDT over DTT if I have to purify it? A: While both oxidize, DABDT offers significant advantages for drug development:
-
Odor: It is odorless, unlike the noxious "rotten egg" smell of DTT.
-
Solubility: DABDT is highly soluble in organic solvents (DCM, DMF, THF), making it superior for hydrophobic peptide synthesis or modifying linkers that are not water-soluble [1]. DTT is poor in non-polar solvents.
-
Stability: Studies suggest DABDT is more stable to air oxidation than DTT, though not immune to it [2].
Q2: Can I distill DABDT to remove the impurities? A: Distillation is generally not recommended for routine purification of DABDT in a lab setting. DABDT has a high boiling point, and the elevated temperatures required could promote further thermal degradation or racemization of the amine centers. Flash chromatography is the safer, validated method.
Q3: My DABDT has turned from pale yellow to dark orange. Is it salvageable? A: A dark orange color often indicates significant oxidation or the formation of complex oligomers.
-
Action: Perform a TLC. If you see a distinct spot for the disulfide (usually higher Rf than the dithiol in polar systems, but variable based on amine interactions), you can try purification.
-
Recommendation: If the degradation is severe (>50%), it is often more cost-effective in a drug development timeline to purchase fresh precursor or re-synthesize, as the yield from purification will be low.
Q4: Does the disulfide impurity interfere with Maleimide conjugation? A: The disulfide impurity itself is not nucleophilic, so it will not react with Maleimides. However, it represents "dead weight" in your molar calculations. If you calculate equivalents based on mass, and 30% is disulfide, you will under-dose the reducing agent, leaving some protein disulfides intact and failing to expose the free thiols required for the Maleimide attack.
References
-
Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2019).[2][3] 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a Friendly Disulfide-Reducing Reagent Compatible with a Broad Range of Solvents .[1][2][3][4] Organic Letters, 21(24), 10111–10114.[3]
-
Lukesh, J. C., Palte, M. J., & Raines, R. T. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid .[1][2][3][5] Journal of the American Chemical Society, 134(9), 4057–4059.
-
Musso, L., et al. (2010). Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins . Journal of Organic Chemistry.
Sources
Technical Support Center: Stabilization of DABDT Ligands in Aqueous Media
Current Status: Operational Ticket Topic: Handling & Stabilization of 2,5-diamino-1,4-benzenedithiol (DABDT) Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division[1]
Executive Summary: The DABDT Paradox
Welcome to the technical support hub for DABDT (2,5-diamino-1,4-benzenedithiol ). If you are accessing this guide, you are likely encountering the "black tar" or "rapid precipitation" phenomenon during the synthesis of conductive MOFs (e.g., Ni-DABDT) or bio-sensing coordination polymers.
The Core Challenge:
DABDT is a "zwitterionic trap." To bind metals effectively, you must deprotonate the thiol groups (raising pH > 7). However, the deprotonated thiolate form (
This guide provides the "Anaerobic pH-Switch Protocol" —the only field-proven method to stabilize DABDT in aqueous environments for high-crystallinity coordination.[1]
Clarification Note: This guide addresses the ligand 2,5-diamino-1,4-benzenedithiol (CAS: 75464-52-7).[1][2][3] If you are using the disulfide-reducing reagent 2-(dibenzylamino)butane-1,4-dithiol (also sometimes acronymized as DABDT), please refer to our bioconjugation support page.[1]
The Chemistry of Instability
To troubleshoot effectively, you must understand the failure mode.
| Failure Mode | Visual Indicator | Chemical Cause |
| Oxidative Oligomerization | Solution turns dark brown/black immediately upon pH adjustment.[1] | Oxygen attacks thiolates ( |
| Protonation Lock | Ligand remains as a white/yellow suspension; no reaction with metal.[1] | pH is too low (< 4).[1] The amine groups are protonated ( |
| Hydrolysis Competition | Metal precipitates as hydroxide (blue/green sludge) instead of coordinating.[1] | pH was raised before ligand-metal contact, or pH > 10.[1] |
Validated Protocol: The Anaerobic pH-Switch
Do not mix reagents in open air.[1] The following workflow uses a "pH-Switch" technique to keep the ligand stable until the exact moment of coordination.
Reagents & Prerequisites
-
DABDT·2HCl: Use the dihydrochloride salt for initial solubility.
-
Degassed Water: Boil Milli-Q water for 30 mins and cool under Argon/Nitrogen flow.
-
Metal Salt: Acetate or Chloride salts (e.g.,
, ).[1] -
Base: Degassed 1M NaOH or Triethylamine.
-
Environment: Schlenk line or Glovebox (Strictly required).
Step-by-Step Workflow
Step 1: The Acidic Dissolution (Stable Phase) Dissolve DABDT·2HCl in degassed water.
-
Why: The dihydrochloride salt is stable and soluble in acidic water (pH ~1-2). The thiols are protonated and resistant to oxidation.
-
Checkpoint: Solution should be clear to pale yellow.[1] If dark, your water contains oxygen.[1]
Step 2: Metal Addition (Pre-Coordination) Add the metal salt solution while acidic.
-
Why: Metals generally won't coordinate at pH 2, but they won't precipitate as hydroxides either.[1] You are creating a homogeneous mixture of reactants.[1]
Step 3: The "Switch" (Critical Phase) Slowly inject the base under inert flow to raise pH to 6.0–7.5.
-
Mechanism:[4][5][6] As pH rises, protons leave the thiols. Because the metal is already present in high local concentration, the generated thiolate (
) is immediately trapped by the metal ( bond) faster than it can find another sulfur to oxidize ( bond).
Step 4: Aging/Crystallization Heat the sealed vessel (60–85°C) to promote thermodynamic ordering (stacking of 2D sheets).
Visualization: The Stabilization Logic
The following diagram illustrates the kinetic competition between the desired coordination and the fatal oxidation pathway.
Caption: Kinetic competition pathway. Success relies on Metal Capture occurring faster than Oxidation, achieved by excluding O2 and pre-mixing metal.[1]
Troubleshooting FAQs
Q1: Can I use Ascorbic Acid to prevent oxidation instead of using a Schlenk line?
-
Answer: Use with caution. While ascorbic acid is a good antioxidant, it can compete as a ligand (carboxylate binding) or alter the pH uncontrollably. For high-quality conductive MOFs, strict physical exclusion of oxygen (Argon/Nitrogen) is superior to chemical scavengers.[1] If you must use a scavenger, use a trace amount of Hydrazine hydrate, but be aware it can reduce your metal ion (e.g.,
to ).[1]
Q2: My reaction works, but the product is amorphous (powder) rather than crystalline.
-
Answer: The reaction is too fast.
-
Fix: Use the "Slow Diffusion" method. Place the metal solution in a bottom layer (dense, e.g., in water/glycerol) and the ligand solution in a top layer (methanol/water), separated by a buffer layer. Allow them to mix slowly over days.
-
Alternative: Lower the temperature of the initial mixing, then heat slowly.
-
Q3: I am using the free base DABDT (not HCl salt) and it won't dissolve.
-
Answer: DABDT free base is notoriously insoluble in neutral water due to strong intermolecular hydrogen bonding and
stacking.[1]-
Fix: You must sonicate it in acidic water (add 2-3 drops of conc.[1] HCl) to convert it to the ionic hydrochloride form in situ before starting the reaction.
-
Q4: Is this ligand compatible with biological buffers (PBS, HEPES)?
-
Answer: Only if degassed.[1] Phosphate buffers are generally safe, but avoid buffers with free amines (like Tris) if your metal has a high affinity for nitrogen, as Tris will compete with the DABDT amine groups. HEPES is preferred for biological compatibility testing of the final material.
References & Authority
-
Kambe, T., et al. (2013).[1] "π-Conjugated Nickel bis(dithiolene) Complex Nanosheet." Journal of the American Chemical Society. Describes the foundational synthesis of Ni-DABDT and the necessity of inert conditions. [1]
-
Huang, X., et al. (2015).[1] "A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand."[1] RSC Advances. Details the solubility characteristics and synthesis of Co/Ni/Cu-DABDT polymers.
-
Sigma-Aldrich. "2,5-Diaminobenzene-1,4-dithiol dihydrochloride Safety Data Sheet." Confirms storage requirements (Inert atmosphere) and acute toxicity hazards.
Sources
- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of added thiol ligand structure on aggregation of non-aqueous ZnO dispersions and morphology of spin-coated films - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15013A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Electrical Conductivity of Ni-DABDT and Cu-DABDT Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of conductive materials, coordination polymers stand out for their tunable electronic properties, offering exciting possibilities for applications ranging from flexible electronics to novel sensor technologies. Among these, two-dimensional coordination polymers based on the 2,5-diamino-1,4-benzenedithiol (DABDT) ligand have garnered interest due to their potential for high charge mobility. This guide provides an in-depth comparison of the anticipated electrical conductivity of two such polymers: Nickel-DABDT (Ni-DABDT) and Copper-DABDT (Cu-DABDT).
While direct, side-by-side experimental conductivity data for Ni-DABDT and Cu-DABDT is not extensively available in the current literature, this guide will leverage established principles of coordination chemistry, solid-state physics, and available data from analogous systems to provide a robust comparative analysis. We will delve into the synthesis, structural nuances, and the critical role of the metal center in dictating the electronic properties of these materials.
The Foundation: Synthesis and Structural Characteristics
The synthesis of both Ni-DABDT and Cu-DABDT coordination polymers has been successfully achieved through the coordination of the respective transition metal ions with the DABDT ligand.[1] These polymers are typically synthesized in solution at low temperatures, which allows for the slow growth of crystalline or semi-crystalline structures.[1]
Both Ni-DABDT and Cu-DABDT have been shown to form crystalline or semi-crystalline materials.[1] The structural arrangement is crucial for conductivity, as it dictates the efficiency of orbital overlap and, consequently, charge transport. In these polymers, the DABDT ligand coordinates with the metal ions through its amino and sulfhydryl groups.[1] The rigid molecules of Ni-DABDT have been observed to arrange in parallel, forming porous nanospheres, a structure facilitated by hydrogen bonding between adjacent molecular chains.[1] This parallel arrangement and π-π stacking between layers are critical for establishing pathways for charge delocalization.[1]
The Heart of the Matter: The Influence of the Metal Center on Electronic Properties and Conductivity
The choice of the metal center—nickel versus copper—is paramount in determining the electrical conductivity of the coordination polymer. This is due to the differences in their d-electron configurations and their resulting influence on the electronic band structure of the material.
Theoretical Framework:
The conductivity (σ) of a material is directly proportional to the product of the charge carrier density (n), the elementary charge (e), and the charge carrier mobility (μ):
σ = n * e * μ
In coordination polymers, both the density of charge carriers and their mobility are intrinsically linked to the electronic structure, which is a hybrid of the metal d-orbitals and the ligand's molecular orbitals.
A Tale of Two Metals: Ni(II) vs. Cu(II)
-
Nickel (II): With a d⁸ electron configuration, Ni(II) in a square planar geometry (as is common in such coordination polymers) has an empty dx²-y² orbital. This availability of low-lying empty orbitals can facilitate the movement of electrons, potentially leading to n-type semiconductivity or even metallic behavior under certain conditions. The interaction between the Ni 3d orbitals and the sulfur p-orbitals of the DABDT ligand is expected to be strong, leading to significant band dispersion and potentially high charge carrier mobility.
-
Copper (II): With a d⁹ electron configuration, Cu(II) has a single unpaired electron in its d-orbitals. This can lead to a half-filled band, which is theoretically conducive to high conductivity. However, Cu(II) systems are susceptible to Jahn-Teller distortions, which can lift the degeneracy of the d-orbitals and potentially introduce a band gap, leading to semiconducting behavior. The overlap between Cu 3d and S 3p orbitals will also be a key determinant of the electronic bandwidth and, therefore, the mobility of charge carriers.
Insights from Analogous Systems:
While direct data for Ni-DABDT and Cu-DABDT is scarce, studies on other conductive coordination polymers offer valuable insights. For instance, in a series of thiazole Schiff base complexes, the electrical conductivity was found to follow the order Ni > Cu > Co.[2] This suggests that the specific electronic configuration of Ni(II) in that particular coordination environment was more favorable for charge transport than that of Cu(II). Conversely, some copper-based coordination polymers have demonstrated excellent conductivity, particularly those with mixed-valence Cu(I)/Cu(II) states that can facilitate charge hopping.[2][3]
The following table summarizes the key electronic differences and their potential impact on conductivity:
| Feature | Ni-DABDT | Cu-DABDT |
| Metal Ion | Ni(II) | Cu(II) |
| d-electron config. | d⁸ | d⁹ |
| Key Orbital Feature | Empty dx²-y² orbital | Singly occupied d-orbital |
| Potential Conduction | N-type semiconductor or metallic | P-type or N-type semiconductor |
| Potential for High Mobility | Strong Ni-S orbital overlap can lead to broad bands and high mobility. | Susceptible to Jahn-Teller distortions which may localize charge carriers. |
Experimental Protocols: A Guide to Synthesis and Conductivity Measurement
To facilitate further research and direct comparison, we provide standardized protocols for the synthesis of DABDT-based coordination polymers and the measurement of their electrical conductivity.
Synthesis of Metal-DABDT Coordination Polymers
This protocol is adapted from the work of Hu et al. (2012).
Materials:
-
2,5-diamino-1,4-benzenedithiol dihydrochloride (DABDT·2HCl)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ammonia solution (25-28%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve DABDT·2HCl in a solution of deionized water and ethanol.
-
Add ammonia solution dropwise to the DABDT solution with stirring until the pH reaches approximately 9-10. This deprotonates the thiol and ammonium groups.
-
In a separate vessel, dissolve the metal chloride salt (NiCl₂·6H₂O or CuCl₂·2H₂O) in deionized water.
-
Slowly add the metal chloride solution to the DABDT solution with vigorous stirring.
-
A precipitate will form immediately. Continue stirring the reaction mixture at a controlled temperature (e.g., 50 °C) for several hours to allow for polymer growth and crystallization.
-
Collect the precipitate by filtration, wash thoroughly with deionized water and ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting coordination polymer powder under vacuum.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Metal-DABDT coordination polymers.
Electrical Conductivity Measurement
For thin films or pressed pellets of these coordination polymers, the four-probe method is recommended to eliminate the influence of contact resistance and obtain an accurate measurement of the material's intrinsic conductivity.
Methodology: Four-Probe Measurement
Principle: In a four-probe setup, two outer probes are used to source a current, while two inner probes measure the voltage drop across a central portion of the sample. Because the voltmeter has a very high internal impedance, negligible current flows through the voltage probes, thus eliminating the contribution of contact resistance at these points from the measurement.
Procedure:
-
Sample Preparation: Prepare a thin film of the Ni-DABDT or Cu-DABDT polymer on an insulating substrate or press a pellet of the powdered material.
-
Probe Placement: Place the four-probe head onto the surface of the sample, ensuring all four probes make good contact.
-
Current Application: Apply a known DC current (I) through the two outer probes.
-
Voltage Measurement: Measure the voltage difference (V) between the two inner probes.
-
Resistivity Calculation: The sheet resistance (Rs) can be calculated, and if the thickness (t) of the film or pellet is known, the bulk resistivity (ρ) can be determined. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
Diagram of the Four-Probe Measurement Setup:
Sources
- 1. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. oaji.net [oaji.net]
- 3. Electrical conductivity of polymeric transition metal complexes derived from 2,5-diamino-1,4-benzenedithiol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Solid-State NMR for Thiol-Functionalized Frameworks
This guide serves as a technical comparison and operational manual for utilizing Solid-State NMR (ssNMR) to characterize thiol-functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Executive Summary: The Analytical Challenge
Thiol (-SH) functionalization is a critical modification for porous frameworks (MOFs/COFs) designed for heavy metal capture (Hg, Pb), catalysis, and drug delivery. However, verifying the integrity, oxidation state (free thiol vs. disulfide), and accessibility of these groups is notoriously difficult.
While X-Ray Diffraction (XRD) confirms crystallinity and FT-IR identifies functional groups, neither technique provides the atomic-level resolution required to quantify thiol loading or assess the local chemical environment (e.g., metal coordination).
The Solution: Solid-State NMR (ssNMR) emerges as the only non-destructive, quantitative technique capable of probing the local environment of thiol groups, distinguishing between free and bound states, and measuring dynamic behavior without dissolving the framework.
Head-to-Head Comparison: ssNMR vs. Alternatives
The following table objectively compares ssNMR against standard characterization techniques for thiol-frameworks.
| Feature | Solid-State NMR (ssNMR) | Powder X-Ray Diffraction (PXRD) | X-Ray Photoelectron Spectroscopy (XPS) | Digestion + Liquid NMR |
| Primary Output | Local atomic environment & dynamics | Long-range order (Crystallinity) | Surface elemental state | Bulk composition |
| Thiol Specificity | High. Distinguishes -SH, -S-S-, and M-S bonds. | Low. Cannot "see" disordered thiol tails. | Medium. Good for S oxidation states, but surface only. | High. But loses spatial context. |
| Quantification | Excellent. (Direct Excitation). | Poor. | Semi-Quantitative. | Excellent. |
| Destructive? | No. | No. | No. | Yes. (Framework destroyed). |
| Sample State | Solvated or Dry Solid. | Dry Solid. | Ultra-High Vacuum (Dry). | Solution. |
| Key Limitation | Sensitivity (low | Requires long-range order. | Surface restricted (1-10 nm depth).[1] | Cannot assess pore accessibility. |
Why ssNMR Wins for Thiol-Frameworks:
-
Disorder Tolerance: Thiol pendant groups often exhibit rotational disorder, making them invisible to XRD. ssNMR detects them regardless of order.
-
Oxidation Monitoring: ssNMR can quantitatively resolve the chemical shift difference between a free thiol (C-
~20-30 ppm) and a disulfide bridge (indicating degradation), which is critical for shelf-life analysis.
Technical Deep Dive: The ssNMR Toolkit
To fully characterize thiol-functionalized frameworks, a multi-nuclear approach is required.
A. C CP-MAS: The Structural Backbone
Cross-Polarization Magic Angle Spinning (CP-MAS) transfers magnetization from abundant protons (
-
Target: Carbon atoms alpha to the sulfur (
-C). -
Diagnostic Shift: The
-C in a pendant thiol typically appears at 20–35 ppm . Upon oxidation to disulfide (-S-S-), this peak shifts downfield by ~10–15 ppm . -
Protocol Note: Use a contact time of 1–2 ms for optimal transfer. For quantification, use Direct Excitation (DE) with long relaxation delays (
), as CP intensities are non-quantitative due to varying cross-polarization dynamics.
B. H Fast MAS / CRAMPS: Direct Proton Detection
Historically,
-
Target: The thiol proton (-SH ).[2]
-
Diagnostic Shift: Typically 1–3 ppm , but highly sensitive to hydrogen bonding.
-
Application: Monitoring H/D exchange rates to determine if the thiol group is accessible to solvent molecules or blocked within the pore.
C. Heteronuclear Probing ( Cd, Pb, Hg)
If the thiol-MOF is used for metal capture, direct detection of the captured metal nucleus provides irrefutable proof of chelation.
-
Mechanism: A shift in the metal's NMR signal (e.g.,
Cd) indicates a change from a solvated ion to a thiol-coordinated species.
Experimental Protocol: The "Gold Standard" Workflow
Objective: Acquire high-resolution
Phase 1: Sample Preparation (Critical)
-
Activation: Heat the sample under vacuum (typically 120°C, 12 h) to remove solvent. Caution: Ensure temperature does not induce thiol oxidation.
-
Packing: Pack 10–20 mg of powder into a 3.2 mm or 1.3 mm Zirconia rotor .
-
Crucial Step: If the sample is air-sensitive (prone to oxidation), pack inside an Argon glovebox.
-
Cap: Use Vespel caps for variable temperature, Kel-F for standard ambient runs.
-
Phase 2: Spectrometer Setup
-
Magic Angle Spinning (MAS):
-
Set spin rate to 10–15 kHz for
C (removes spinning sidebands for aliphatic carbons). -
Set spin rate to >60 kHz for
H detection (if hardware allows).
-
-
Temperature Control: Maintain sample at 298 K. Frictional heating from MAS can raise temp by 10–20 K; use cooling gas.
-
Referencing:
- C: Adamantane (high field peak at 29.46 ppm).
- H: Adamantane (1.85 ppm).
Phase 3: Acquisition Parameters ( C CP-MAS)
-
Pulse Sequence: cp.av (Bruker standard) or equivalent.
-
90° Pulse Width: Calibrate on adamantane (typically 2.5–4.0 µs).
-
Contact Time: 2.0 ms (optimized for aliphatic C-H transfer).
-
Decoupling: SPINAL-64 or TPPM at 80–100 kHz field strength.
-
Recycle Delay: 2–5 seconds (for CP).
-
Scans: 1024–4096 (depending on thiol loading).
Phase 4: Self-Validation (Quality Control)
-
Linearity Check: If quantifying, run a Direct Excitation (Bloch decay) experiment with a 60s delay. Compare integration ratios with the CP spectrum. If they differ significantly, CP dynamics are biasing the result.
-
Rotor Synchronization: Ensure no spinning sidebands overlap with the thiol peaks (~30 ppm). Change spin rate by 1-2 kHz to identify sidebands (they will move; isotropic peaks will not).
Visualization: Characterization Workflow
The following diagram outlines the decision logic for characterizing thiol-functionalized frameworks.
Caption: Workflow for selecting the appropriate ssNMR pulse sequence based on analytical goals (Quantification vs. Dynamics).
References
-
Solid State NMR Spectroscopic Characterization of Metal Organic Frameworks. Scholaris.ca. [Link]
-
Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). MDPI. [Link]
-
Thiol-Functionalized Covalent Organic Framework for Efficient Metal Ion Removal. MDPI. [Link]
-
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. PubMed. [Link]
-
Looking into Metal-Organic Frameworks with Solid-State NMR Spectroscopy. ResearchGate. [Link]
Sources
A Comparative Guide to DABDT and Tetraaminobenzene (TAB) as Covalent Organic Framework Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of porous crystalline polymers, the choice of molecular building blocks is paramount to the rational design and synthesis of Covalent Organic Frameworks (COFs) with desired properties and functionalities. This guide provides a comprehensive comparison of two distinct amine-based linkers: 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetraaminobenzene (TAB). While both are aromatic amines, their difference in the number and nature of reactive functional groups—two amino and two thiol groups in DABDT versus four amino groups in TAB—leads to significant variations in the resulting COF architecture, stability, and performance in various applications.
This in-depth analysis, grounded in experimental data, will explore the nuances of COFs derived from these linkers, offering insights into their synthesis, structural characteristics, and functional performance to aid researchers in selecting the optimal linker for their specific application needs.
The Crucial Role of Linkers in COF Chemistry
Covalent Organic Frameworks are a class of crystalline porous materials constructed from the self-assembly of organic building units linked by strong covalent bonds.[1] The geometry and functionality of these linkers predetermine the topology, porosity, and chemical environment of the resulting framework. The ability to tailor these properties at the molecular level makes COFs highly promising for a wide range of applications, including gas storage and separation, catalysis, sensing, and energy storage.[2][3]
The choice between a ditopic linker like DABDT and a tetratopic linker like TAB fundamentally dictates the dimensionality of the resulting COF. Ditopic linkers typically form linear chains or 2D layered structures, while tetratopic linkers can form more complex 2D or even 3D networks.[4] This structural divergence has profound implications for the material's properties, as will be explored in the following sections.
This compound (DABDT): A Gateway to Thiol-Functionalized COFs
DABDT is a unique linker molecule featuring two primary amine groups and two thiol groups attached to a central benzene ring. The presence of both amine and thiol functionalities allows for versatile reactivity. The amine groups can readily undergo condensation reactions with aldehydes to form imine-linked COFs, while the thiol groups can be utilized for post-synthetic modification or can directly participate in the framework formation, leading to the incorporation of redox-active sulfur atoms into the COF backbone.[5]
Physicochemical Properties and Synthesis of DABDT
DABDT is a solid compound that can be synthesized through multi-step organic reactions. Its dihydrochloride salt is a common starting material for COF synthesis.[6][7] The presence of thiol groups makes DABDT susceptible to oxidation, and thus, its handling and storage require care to prevent the formation of disulfide bonds.
DABDT-based COFs: Structure and Properties
The condensation of DABDT with aldehyde linkers results in the formation of thiol-decorated COFs. For instance, the reaction of DABDT with benzene-1,3,5-tricarboxaldehyde (TBA) or 1,2,4,5-tetrakis-(4-formylphenyl)benzene (TFPB) yields SH-COF-1 and SH-COF-2, respectively.[5] These COFs typically exhibit a 2D layered structure where the sheets are held together by van der Waals forces.
Key Properties of DABDT-based COFs:
-
Porosity: Thiol-decorated COFs exhibit permanent porosity. For example, SH-COF-1 has a Brunauer-Emmett-Teller (BET) surface area of 227 m²/g.[5]
-
Redox Activity: The presence of thiol groups imparts redox activity to the COF, which is beneficial for applications such as supercapacitors and catalysis.[5]
-
Post-Synthetic Modification: The thiol groups on the pore walls can be further functionalized, for example, by anchoring metal nanoparticles, to create multifunctional materials.[8]
Tetraaminobenzene (TAB): A Versatile Building Block for 2D and 3D COFs
1,2,4,5-Tetraaminobenzene (TAB) is a tetratopic linker with four primary amine groups arranged on a benzene ring.[9] This high degree of functionality allows for the formation of highly cross-linked and robust COF structures. TAB is a versatile building block that can be condensed with various aldehyde or other carbonyl-containing linkers to construct a wide range of 2D and 3D COFs.[4]
Physicochemical Properties and Synthesis of TAB
TAB is typically used in its hydrochloride salt form (TAB·4HCl) for COF synthesis to improve its stability and solubility.[9] The synthesis of TAB involves multi-step procedures, often starting from 1,3-dichloro-4,6-dinitrobenzene.[10]
TAB-based COFs: Structure and Properties
The four reactive amine groups of TAB enable the formation of diverse network topologies. When reacted with ditopic linkers, TAB can form 2D sheets with a square lattice (sql) topology. With tritopic linkers, it can form 2D hexagonal (hcb) or other complex topologies. Furthermore, the use of tetrahedral linkers with TAB can lead to the formation of 3D COFs.[4]
Key Properties of TAB-based COFs:
-
High Surface Area: TAB-based COFs can achieve very high surface areas due to their highly porous and crystalline nature. For example, some amine-functionalized COFs have demonstrated impressive CO2 uptake capabilities, which is often correlated with high surface area.[11]
-
Chemical and Thermal Stability: The extensive covalent bonding in TAB-based COFs generally results in good chemical and thermal stability.[12]
-
Tunable Functionality: The pore environment of TAB-based COFs can be tuned by the choice of the co-linker, allowing for the introduction of various functional groups to target specific applications.[13]
Head-to-Head Comparison: DABDT vs. TAB in COF Synthesis and Performance
The choice between DABDT and TAB as a COF linker has significant consequences for the resulting material's structure, properties, and ultimately, its performance in a given application. The following sections provide a comparative analysis based on available experimental data.
Network Topology and Dimensionality
The most fundamental difference lies in the dimensionality of the resulting COFs.
-
DABDT (Ditopic): Primarily forms 2D layered structures . The connections are predominantly within the 2D plane, with layers stacking via non-covalent interactions.
-
TAB (Tetratopic): Can form both 2D and 3D networks . The ability to form connections in multiple directions allows for the construction of more complex and rigid 3D frameworks.[4]
Caption: Impact of linker functionality on COF dimensionality.
Porosity and Surface Area
While both types of linkers can produce porous materials, the resulting surface areas can vary significantly depending on the specific COF structure.
| COF Linker | COF Name | BET Surface Area (m²/g) | Reference |
| DABDT | SH-COF-1 | 227 | [5] |
| TAB | Amine-functionalized COFs (general) | Can be high, contributing to significant CO2 uptake | [11] |
| TAB | COF-300-NH2 | - (High CO2 adsorption suggests high porosity) | [13] |
Generally, the higher connectivity of TAB allows for the construction of more rigid and potentially more porous 3D frameworks with higher surface areas compared to the 2D layered structures typically formed from DABDT.
Performance in Applications
A direct comparison of performance is best made by examining their use in similar applications.
Electrochemical Supercapacitors:
DABDT-based COFs have been shown to be promising materials for supercapacitors due to the redox activity of the thiol groups.
-
SH-COF-1 (from DABDT): Exhibited an areal capacitance of 118 mF/cm² and a capacitance retention of over 95% after 1000 cycles.[5]
While amine-rich COFs derived from linkers like TAB can also exhibit pseudocapacitive behavior, specific performance data for a directly comparable TAB-based COF in supercapacitors is less reported in the initial searches. However, the nitrogen-rich framework of TAB-based COFs can contribute to their electrochemical performance.
Heterogeneous Catalysis:
Both DABDT- and TAB-based COFs can serve as platforms for heterogeneous catalysis.
-
Au-SH-COF-1 and Au-SH-COF-2 (from DABDT): Gold nanoparticles supported on these COFs showed excellent catalytic activity for the reduction of 4-nitrophenol, with rate constants (k_obs) of 1.01 min⁻¹ and 0.71 min⁻¹, respectively.[8]
-
TAB-based COFs: The amine groups in TAB-based COFs can act as basic catalytic sites or as anchoring points for metal catalysts. For instance, amine-functionalized COFs have been explored for various catalytic applications, though direct comparative data with the DABDT system for 4-nitrophenol reduction is not immediately available.
Gas Adsorption:
The functional groups within the pores play a crucial role in gas adsorption properties.
-
DABDT-based COFs: The thiol groups can have specific interactions with certain gases. Thiol-functionalized COFs have been investigated for the removal of heavy metal ions like mercury from water, demonstrating the strong affinity of thiols for soft metals.[14]
-
TAB-based COFs: The high density of amine groups in TAB-based COFs makes them excellent candidates for CO₂ capture due to the favorable interactions between the acidic CO₂ molecules and the basic amine sites.[11][15] Amine-functionalized COFs have shown high CO₂ uptake and selectivity over other gases like N₂.[11]
Experimental Protocols: A Step-by-Step Guide
The synthesis of COFs typically involves solvothermal methods, where the reactants are heated in a sealed vessel for an extended period.
Synthesis of a Thiol-Decorated COF (SH-COF-1) from DABDT
This protocol is adapted from the synthesis of SH-COF-1.
Materials:
-
This compound dihydrochloride (DABDT·2HCl)
-
Benzene-1,3,5-tricarboxaldehyde (TBA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Aqueous Acetic Acid
Procedure:
-
In a Pyrex tube, add DABDT·2HCl and TBA in a 3:2 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Add the aqueous acetic acid solution.
-
Flash freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with acetone, and tetrahydrofuran.
-
Dry the product under vacuum to obtain the SH-COF-1 powder.
Caption: Experimental workflow for the synthesis of SH-COF-1.
Synthesis of an Amine-Functionalized COF from TAB
This is a general protocol for the synthesis of an imine-linked COF using TAB.
Materials:
-
1,2,4,5-Tetraaminobenzene tetrahydrochloride (TAB·4HCl)
-
A suitable dialdehyde or trialdehyde linker (e.g., terephthalaldehyde)
-
A solvent mixture (e.g., N,N-dimethylformamide (DMF) and o-dichlorobenzene (o-DCB))
-
Aqueous acetic acid (as a catalyst)
Procedure:
-
In a Pyrex tube, add TAB·4HCl and the aldehyde linker in a stoichiometric ratio.
-
Add the solvent mixture and the aqueous acetic acid catalyst.
-
The tube is then subjected to a freeze-pump-thaw cycle three times to remove dissolved gases.
-
The tube is sealed under vacuum.
-
The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3-7 days).
-
After cooling, the resulting solid is collected by filtration.
-
The solid is washed extensively with organic solvents (e.g., acetone, THF) to remove any unreacted monomers and impurities.
-
The final product is dried under vacuum.
Caption: General experimental workflow for synthesizing a TAB-based COF.
Conclusion: Choosing the Right Linker for the Job
The comparison between DABDT and TAB as COF linkers highlights a fundamental principle in reticular chemistry: the choice of building blocks dictates the final properties and functionality of the material.
-
DABDT is the linker of choice when the goal is to introduce redox-active thiol groups directly into the COF framework. This is particularly advantageous for applications in electrochemical energy storage (supercapacitors) and as a support for metal nanoparticle catalysts . The resulting 2D structures offer accessible functional sites.
-
TAB is a more versatile linker for creating highly robust and porous 2D or 3D COFs . The tetra-functionality allows for the construction of frameworks with high surface areas and excellent stability. The resulting high density of amine groups makes these COFs particularly well-suited for applications involving interactions with acidic molecules, such as CO₂ capture .
Ultimately, the selection between DABDT and TAB will depend on the specific performance requirements of the target application. Researchers should consider the desired network topology, the importance of specific functional groups (thiol vs. a higher density of amines), and the required chemical and thermal stability of the final COF material. This guide provides a foundational understanding to make an informed decision in the rational design of next-generation covalent organic frameworks.
References
-
Pakulski, D. et al. Thiol-decorated covalent organic frameworks as multifunctional materials for high-performance supercapacitors and heterogeneous catalysis. Journal of Materials Chemistry A10 , 16143-16151 (2022). [Link]
-
Pakulski, D. et al. Thiol-decorated covalent organic frameworks as multifunctional materials for high-performance supercapacitors and heterogeneous catalysis. RSC Publishing (2022). [Link]
-
Wei, S. et al. Functionalized 3D Covalent Organic Frameworks for High‐Performance CO2 Capture and Separation over N2. Advanced Theory and Simulations5 , 2200473 (2022). [Link]
-
Mondal, J. et al. Covalent Organic Frameworks: From Structures to Applications. Polymers15 , 1279 (2023). [Link]
-
Li, H. et al. Post-synthetic thiol modification of covalent organic frameworks for mercury(II) removal from water. Journal of Hazardous Materials416 , 125893 (2021). [Link]
-
García, M. et al. Thiol-Functionalized Covalent Organic Framework for Efficient Metal Ion Removal in Water Treatment. Polymers16 , 1023 (2025). [Link]
-
Pakulski, D. et al. Thiol-decorated covalent organic frameworks as multifunctional materials for high-performance supercapacitors and heterogeneous catalysis. RSC Publishing (2022). [Link]
-
Liu, X., Guan, X., & Li, Z. Functional Covalent Organic Frameworks: Design Principles to Potential Applications. Accounts of Materials Research, 5(10), 943-955 (2024). [Link]
-
Rabbani, M. G., El-Kaderi, H. M., & Ming, L. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Molecules, 26(23), 7296 (2021). [Link]
-
Al-Hussaini, S. et al. β-ketoenamine-tethered covalent organic frameworks (COFs) for high-performance supercapacitance and CO2 storage. Journal of Materials Chemistry A8 , 12386-12395 (2020). [Link]
-
van der Werf, M. et al. Functionalized modulators in imine-linked covalent organic frameworks (COFs). Wageningen University & Research eDepot (2022). [Link]
-
Wang, Y. et al. Advancements and applications of three-dimensional covalent organic frameworks. Chinese Chemical Letters35 , 109067 (2024). [Link]
-
Alharbi, M. et al. Functionality of Covalent Organic Framework (COF) in Gas Storage Application: First Principal Study. Computational Chemistry11 , 53-66 (2023). [Link]
-
PrepChem. Synthesis of POLYMERIZATION OF 2,5-DIAMINO-1,4-BENZENE DITHIOL. PrepChem.com. [Link]
-
Zhang, G. et al. Synthesis of 1, 2, 4, 5-tetraaminobenzene and its hydrochloride. ResearchGate (2012). [Link]
-
Yan, X. et al. Amine-functionalized covalent organic frameworks for high-performance carbon dioxide capture. Journal of Colloid and Interface Science685 , 138532 (2025). [Link]
-
Wang, S. et al. Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review. Frontiers in Chemistry8 , 598953 (2020). [Link]
-
Zhang, Y. et al. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society146 , 1, 653–662 (2024). [Link]
-
Mroz, A. M. et al. Investigating the Increased CO2 Capture Performance of Amino Acid Functionalized Nanoporous Materials from First-Principles and Grand Canonical Monte Carlo Simulations. ACS Applied Materials & Interfaces15 , 23, 28187–28197 (2023). [Link]
-
Bahamon, D. et al. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry9 , 649845 (2021). [Link]
-
Lohse, M. S., & Bein, T. Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials, 28(33), 1705553 (2018). [Link]
-
Liu, X. et al. Regulating the iodine adsorption performances of two- and three-component β-ketoenamine-linked covalent organic frameworks through tuning the proportion of monomers. New Journal of Chemistry46 , 18016-18022 (2022). [Link]
-
Vermisoglou, E. C. et al. Metal–organic and covalent organic frameworks as single-site catalysts. Chemical Society Reviews46 , 660-694 (2017). [Link]
-
Liu, X. et al. Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. Catalysts8 , 381 (2018). [Link]
-
Sembiring, S. B. et al. Study of Amine Functionalized Mesoporous Carbon as CO2 Storage Materials. Polymers13 , 749 (2021). [Link]
-
Hu, X., & Yu, D. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. RSC Advances4 , 3752-3759 (2014). [Link]
-
Haque, F. M. et al. Postsynthetic functionalization of covalent organic frameworks. Frontiers in Chemistry9 , 625392 (2021). [Link]
- CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google P
-
Evans, A. M. et al. Phenazine–Based Covalent Organic Framework Cathode Materials with High Energy and Power Densities. ChemRxiv (2019). [Link]
-
Alahakoon, S. B. et al. Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository (2022). [Link]
-
Garzón-Tovar, L. et al. Covalent organic framework-based catalysts for efficient CO2 utilization reactions. ResearchGate (2022). [Link]
-
Carne-Sánchez, A. et al. Covalent Organic Framework Composites: Synthesis and Analytical Applications. Molecules25 , 5436 (2020). [Link]
-
Wang, Y. et al. Recent advances in the utilization of covalent organic frameworks (COFs) as electrode materials for supercapacitors. Journal of Materials Chemistry A11 , 25055-25089 (2023). [Link]
-
Zaytsev, A. V. et al. Nitrosation of this compound dihydrochoride 4. ResearchGate (2019). [Link]
-
Pires, B. et al. Electrochemical (Bio)Sensors Based on Covalent Organic Frameworks (COFs). Chemosensors10 , 257 (2022). [Link]
-
Wang, S. et al. Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review. Frontiers in Chemistry8 , 598953 (2020). [Link]
Sources
- 1. Microenvironment engineering of covalent organic framework based single/dual-atom catalysts toward sustainable energy conversion and storage - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiol-decorated covalent organic frameworks as multifunctional materials for high-performance supercapacitors and heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. 75464-52-7|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 8. Thiol-decorated covalent organic frameworks as multifunctional materials for high-performance supercapacitors and heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA03867F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
- 11. Amine-functionalized covalent organic frameworks for high-performance carbon dioxide capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Post-synthetic thiol modification of covalent organic frameworks for mercury(II) removal from water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
